molecular formula C13H13NO2 B186955 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid CAS No. 36729-27-8

2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Cat. No.: B186955
CAS No.: 36729-27-8
M. Wt: 215.25 g/mol
InChI Key: OWQQDAGRTDUORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQQDAGRTDUORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352580
Record name 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36729-27-8
Record name 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on providing structured data and actionable experimental insights.

Core Chemical Properties

This compound is a heterocyclic compound featuring a tetrahydrocarbazole scaffold, which is a prominent structural motif in many biologically active molecules.[1] The presence of a carboxylic acid group at the 6-position provides a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of a diverse range of derivatives.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from computed and experimental sources to provide a comprehensive profile of the molecule.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂PubChem[2]
Molecular Weight 215.25 g/mol PubChem[2]
CAS Number 36729-27-8PubChem[2]
IUPAC Name This compoundPubChem[2]
Canonical SMILES C1CC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)OPubChem[2]
Solubility >32.3 µg/mL (at pH 7.4)PubChem (Experimental)[2]
Hydrogen Bond Donor Count 2PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[2]
Rotatable Bond Count 1PubChem (Computed)[2]
Topological Polar Surface Area 59.4 ŲPubChem (Computed)[2]
Melting Point Not available
Boiling Point Not available
Appearance Solid (form not specified)Sigma-Aldrich[3]

Synthesis and Experimental Protocols

The primary synthetic route to the 2,3,4,9-tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis.[4][5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. For the synthesis of this compound, the logical starting materials are 4-hydrazinobenzoic acid and cyclohexanone.

Experimental Protocol: Fischer Indole Synthesis of this compound (Adapted)

Materials:

  • 4-Hydrazinobenzoic acid hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydrazinobenzoic acid hydrochloride (1 equivalent) in glacial acetic acid.

  • Heat the mixture to reflux.

  • Slowly add cyclohexanone (1.1 equivalents) dropwise to the refluxing solution over a period of 30 minutes.

  • Continue to reflux the reaction mixture for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Wash the crude product with copious amounts of cold water to remove any residual acetic acid.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

  • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, O-H).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[9]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the proposed Fischer indole synthesis of this compound.

G cluster_start Starting Materials 4-Hydrazinobenzoic acid 4-Hydrazinobenzoic acid Reaction Fischer Indole Synthesis (Glacial Acetic Acid, Reflux) 4-Hydrazinobenzoic acid->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction Workup Precipitation in Ice Water & Filtration Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product This compound Purification->Product

Fischer Indole Synthesis Workflow

Potential Biological Activities and Signaling Pathways

The tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

CRTH2 Receptor Antagonism

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[10][11] CRTH2 is a G-protein coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its activation by the ligand prostaglandin D2 (PGD2) is implicated in the pathogenesis of allergic inflammatory diseases such as asthma and allergic rhinitis.

Antagonism of the CRTH2 receptor by compounds derived from this compound could therefore represent a promising therapeutic strategy for these conditions.

Visualizing the CRTH2 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the CRTH2 receptor and the proposed point of intervention for a this compound-based antagonist.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds and Activates G_protein Gi/o Protein Activation CRTH2->G_protein Antagonist 2,3,4,9-Tetrahydro-1H-carbazole -6-carboxylic acid derivative Antagonist->CRTH2 Blocks Binding PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca2 Increased Intracellular Ca²⁺ IP3_DAG->Ca2 Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca2->Cellular_Response

CRTH2 Receptor Signaling Pathway

Conclusion

This compound is a valuable chemical entity with a versatile scaffold amenable to a wide range of chemical modifications. Its synthesis, primarily through the Fischer indole reaction, provides a basis for the development of novel derivatives. The potential for these derivatives to act as antagonists of the CRTH2 receptor highlights a promising avenue for the discovery of new therapeutics for allergic and inflammatory diseases. Further research into the specific synthesis and biological evaluation of derivatives of this core structure is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 36729-27-8

This technical guide provides a comprehensive overview of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document details its chemical properties, synthesis methodologies, and potential therapeutic applications, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

This compound belongs to the tetrahydrocarbazole class of compounds, which are characterized by a fused ring system consisting of a benzene ring, a pyrrole ring, and a cyclohexane ring. The presence of a carboxylic acid group at the 6-position of the carbazole nucleus provides a handle for further chemical modifications, making it a versatile scaffold in medicinal chemistry.

PropertyValueSource
CAS Number 36729-27-8[Internal Search]
Molecular Formula C₁₃H₁₃NO₂[Internal Search]
Molecular Weight 215.25 g/mol [Internal Search]
IUPAC Name This compound[Internal Search]

Synthesis Protocols

The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is most commonly achieved through the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with a ketone or aldehyde, in this case, cyclohexanone.

Experimental Protocol: Fischer Indole Synthesis of Tetrahydrocarbazoles

  • Reactants: A substituted phenylhydrazine and cyclohexanone.

  • Catalyst/Solvent: Typically a Brønsted or Lewis acid such as glacial acetic acid, hydrochloric acid, or zinc chloride.[1][3]

  • Reaction Setup: The phenylhydrazine derivative and cyclohexanone are dissolved in the acidic solvent.

  • Reaction Conditions: The mixture is heated under reflux for a specified period, typically ranging from 30 minutes to several hours.[4]

  • Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol or methanol.[4]

Below is a workflow diagram illustrating the general steps of the Fischer indole synthesis for tetrahydrocarbazoles.

Fischer_Indole_Synthesis Reactants Phenylhydrazine Derivative + Cyclohexanone ReactionMixture Heat under Reflux Reactants->ReactionMixture Dissolve in AcidCatalyst Acid Catalyst (e.g., Glacial Acetic Acid) Precipitation Pour into Water ReactionMixture->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Recrystallization Filtration->Purification Product 2,3,4,9-Tetrahydro-1H-carbazole Derivative Purification->Product

A generalized workflow for the Fischer indole synthesis of tetrahydrocarbazoles.

Biological Activities and Therapeutic Potential

The tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of tetrahydrocarbazole have been investigated for a wide range of pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the potential of tetrahydrocarbazole derivatives as anticancer agents.[1][5][6] The proposed mechanism of action for some of these compounds involves the intercalation into DNA.[4] While specific quantitative data for the 6-carboxylic acid derivative is not available, a recent study on 3,6-diamido and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles demonstrated significant anticancer activity against MCF-7, HCT116, and A549 cell lines.[7] The study revealed that these compounds induce DNA damage and disrupt mitochondrial function, leading to apoptosis.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the in vitro anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Antimicrobial Activity

Tetrahydrocarbazole derivatives have also shown promise as antimicrobial agents.[1] While specific data for the 6-carboxylic acid derivative is lacking, studies on other derivatives have demonstrated activity against various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Potential Therapeutic Applications

The versatility of the tetrahydrocarbazole scaffold has led to its investigation in other therapeutic areas, including:

  • Neuroprotective Agents: Derivatives have shown potential in the context of neurodegenerative diseases like Alzheimer's.[5][6][8]

  • Hypoglycemic Agents: Certain tetrahydrocarbazole derivatives have been explored for their potential to lower blood glucose levels.[9]

  • β3-Adrenoceptor Agonists: The tetrahydrocarbazole moiety has been used as a linker in the design of potent β3-adrenoceptor agonists for potential antiobesity and antidiabetic applications.[10]

Signaling Pathways and Mechanism of Action

Detailed information on the specific signaling pathways modulated by this compound is not currently available in the public domain. However, based on the activities of related compounds, several potential mechanisms can be postulated. For instance, the hypoglycemic activity of some aza-tetrahydrocarbazole derivatives has been linked to the activation of the AMPK pathway.[9]

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of a novel tetrahydrocarbazole derivative.

MOA_Investigation Compound 2,3,4,9-Tetrahydro-1H-carbazole -6-carboxylic acid InVitro In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Compound->InVitro Hit Identification of Biological Activity InVitro->Hit TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) Hit->TargetID Pathway Pathway Analysis (e.g., Western Blot, Kinase Assays) TargetID->Pathway Validation In Vivo Model Validation Pathway->Validation Lead Lead Compound for Further Development Validation->Lead

A conceptual workflow for elucidating the mechanism of action of a bioactive compound.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. While specific experimental data for this particular compound is limited in publicly accessible literature, the broader class of tetrahydrocarbazoles demonstrates significant potential in oncology, infectious diseases, and metabolic disorders. Further research is warranted to fully elucidate the synthesis, biological activity, and mechanism of action of this specific carboxylic acid derivative, which may unlock new avenues for drug discovery and development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthetic pathway, spectroscopic characterization, and potential biological relevance of this molecule, presenting data in a clear and accessible format for researchers and drug development professionals.

Core Structure and Properties

This compound is a derivative of the tetracyclic tetrahydrocarbazole scaffold. The core structure consists of a benzene ring fused to a pyrrole ring, which is further fused to a cyclohexane ring. The carboxylic acid moiety at the 6-position significantly influences the molecule's polarity and potential for biological interactions.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂PubChem[1]
Molecular Weight 215.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 36729-27-8PubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of the tetrahydrocarbazole core via the Borsche-Drechsel cyclization, a variation of the Fischer indole synthesis.

Synthesis of the Tetrahydrocarbazole Core

The foundational 2,3,4,9-tetrahydro-1H-carbazole is synthesized by the acid-catalyzed reaction of a phenylhydrazine derivative with cyclohexanone.[2][3] For the synthesis of the title compound, 4-hydrazinobenzoic acid would be the logical starting hydrazine.

Experimental Protocol: Borsche-Drechsel Cyclization

A general procedure for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is as follows:

  • A mixture of the appropriately substituted phenylhydrazine hydrochloride (1.0 equivalent) and cyclohexanone (1.1 equivalents) is prepared in a suitable acidic solvent, such as glacial acetic acid or ethanol with a catalytic amount of a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • The reaction mixture is heated to reflux for a period of 30 minutes to 4 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.

  • The solid is collected by vacuum filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure tetrahydrocarbazole derivative.

Borsche_Drechsel_Workflow Reactants 4-Hydrazinobenzoic Acid + Cyclohexanone AcidCatalyst Acid Catalyst (e.g., Acetic Acid) ReactionMixture Heat to Reflux Reactants->ReactionMixture AcidCatalyst->ReactionMixture Precipitation Pour into Ice Water ReactionMixture->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for the Borsche-Drechsel cyclization.
Introduction of the Carboxylic Acid Functionality

While direct use of 4-hydrazinobenzoic acid is the most straightforward approach, an alternative strategy involves the synthesis of a nitrile-substituted tetrahydrocarbazole followed by hydrolysis. A related synthesis for a carboxamide derivative proceeds through the hydrolysis of a cyanonitrile intermediate in concentrated sulfuric acid.[4] A similar acidic or basic hydrolysis of a 6-cyano-2,3,4,9-tetrahydro-1H-carbazole intermediate would yield the desired carboxylic acid.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and the carboxylic acid protons.

  • Aromatic Protons: The protons on the benzene ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The substitution pattern will lead to specific splitting patterns (e.g., doublets and singlets).

  • NH Proton: The proton on the indole nitrogen will likely appear as a broad singlet, typically downfield (δ 8.0-11.0 ppm), and its chemical shift can be concentration-dependent.

  • Aliphatic Protons: The eight protons of the cyclohexane ring will resonate in the upfield region (δ 1.5-3.0 ppm) as complex multiplets.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group will be a broad singlet at a very downfield chemical shift, typically δ 10.0-13.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the range of δ 165-185 ppm.

  • Aromatic Carbons: The carbons of the benzene and pyrrole rings will appear between δ 110 and 150 ppm.

  • Aliphatic Carbons: The four carbons of the cyclohexane ring will resonate in the upfield region, typically between δ 20 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid) 3300-2500 (broad)
N-H stretch (Indole) 3400-3300
C-H stretch (Aromatic) 3100-3000
C-H stretch (Aliphatic) 3000-2850
C=O stretch (Carboxylic Acid) 1725-1700
C=C stretch (Aromatic) 1600-1450
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 215, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). The tetrahydrocarbazole core is expected to be relatively stable.

Signaling Pathways and Biological Relevance

Carbazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2] Their planar structure allows for intercalation with DNA, and they have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Of particular interest to drug development professionals is the role of some carbazole derivatives as cholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's disease.[5] The mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

AChE_Inhibition cluster_0 Normal Process cluster_1 Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Hydrolysis AChE->Hydrolysis SynapticCleft Increased ACh in Synaptic Cleft Carbazole Carbazole Derivative (Inhibitor) Binding Binding to AChE Carbazole->Binding Binding->AChE Choline Choline + Acetate Hydrolysis->Choline NeuronalSignaling Enhanced Neuronal Signaling SynapticCleft->NeuronalSignaling

Caption: Signaling pathway of acetylcholinesterase inhibition.

The development of novel carbazole derivatives, such as this compound, offers the potential for more selective and potent inhibitors with improved pharmacokinetic properties. The carboxylic acid group can be crucial for forming hydrogen bonds with amino acid residues in the active site of the enzyme, enhancing binding affinity.

Conclusion

The structure elucidation of this compound relies on a combination of established synthetic methodologies and modern spectroscopic techniques. While specific experimental data for this compound is not widely published, a thorough understanding of the Borsche-Drechsel cyclization and the interpretation of NMR, IR, and mass spectra of related compounds provide a solid framework for its characterization. The potential of this and other carbazole derivatives as modulators of key signaling pathways underscores their importance in ongoing drug discovery and development efforts.

References

Technical Guide: 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Profile for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and pharmacology. The tetrahydrocarbazole scaffold is recognized as a "privileged structure" due to its recurrence in biologically active molecules and its versatility in drug design. This document details the physicochemical properties, synthesis protocols, and known biological activities of this compound and its derivatives, with a focus on its potential applications in drug development. Particular attention is given to its role as a scaffold for developing antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) and novel anti-cancer agents.

Physicochemical Properties

This compound is a tricyclic compound featuring a fused indole, benzene, and cyclohexane ring system with a carboxylic acid functional group. This functional group provides a versatile handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR).

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO₂--INVALID-LINK--
Molecular Weight 215.25 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 36729-27-8--INVALID-LINK--
IUPAC Name 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid--INVALID-LINK--
Solubility >32.3 µg/mL (at pH 7.4)--INVALID-LINK--
Appearance Solid (form may vary)N/A

Synthesis and Experimental Protocols

The primary and most established method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[1][3] For the synthesis of this compound, the appropriate starting materials are (4-carboxyphenyl)hydrazine and cyclohexanone.

Fischer Indole Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole.[4]

Materials:

  • (4-carboxyphenyl)hydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol (for recrystallization)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • A mixture of cyclohexanone (1.2 molar equivalents) and glacial acetic acid (approx. 10 volumes) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The mixture is heated to reflux.

  • (4-carboxyphenyl)hydrazine hydrochloride (1.0 molar equivalent) is added portion-wise or as a solution in a minimal amount of warm acetic acid over a period of 30 minutes.

  • The reaction mixture is maintained at reflux for an additional 1-2 hours after the addition is complete. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice-cold water with continuous stirring.

  • The precipitated crude product is collected by vacuum filtration.

  • The solid is washed repeatedly with cold water to remove residual acid and other water-soluble impurities.

  • The crude product is purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the final this compound.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product start1 Cyclohexanone step1 Condensation (Formation of Hydrazone) start1->step1 start2 (4-carboxyphenyl)hydrazine start2->step1 step2 [3,3]-Sigmatropic Rearrangement step1->step2 Tautomerization step3 Rearomatization & Cyclization step2->step3 step4 Ammonia Elimination step3->step4 product 2,3,4,9-tetrahydro-1H-carbazole- 6-carboxylic acid step4->product catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->step1 catalyst->step2 catalyst->step4

Caption: Workflow of the Fischer Indole Synthesis.

Biological Activities and Therapeutic Potential

The tetrahydrocarbazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown a wide array of pharmacological activities, including anticancer, anti-Alzheimer's, and anti-allergic properties.

CRTH2 Receptor Antagonism

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole are potent antagonists of the CRTH2 receptor.[5][6][7] This G-protein coupled receptor is preferentially expressed on T-helper 2 (Th2) cells, eosinophils, and basophils, and it is activated by prostaglandin D2 (PGD2). The PGD2-CRTH2 axis is a key pathway in the pathogenesis of allergic diseases like asthma and allergic rhinitis. By blocking this interaction, tetrahydrocarbazole-based antagonists can inhibit the recruitment and activation of inflammatory cells, thereby mitigating the allergic response. The carboxylic acid moiety of the title compound is a critical feature for designing ligands that can interact with key residues in the receptor's binding pocket.

CRTH2_Antagonism cluster_ligand Ligands cluster_cell Immune Cell (e.g., Th2, Eosinophil) cluster_response Cellular Response PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates Antagonist Carbazole Derivative (Antagonist) Antagonist->CRTH2 Blocks Binding Activation Cell Activation & Chemotaxis CRTH2->Activation Inflammation Allergic Inflammation Activation->Inflammation Block Inhibition

Caption: Mechanism of CRTH2 Receptor Antagonism.

Anticancer Activity

Recent studies have highlighted the potential of novel amide and thioamide derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold as potent anticancer agents.[2] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The proposed mechanisms of action include the induction of DNA damage and the disruption of mitochondrial function, ultimately leading to apoptosis (programmed cell death).[2] The ability of the tetrahydrocarbazole core to intercalate with DNA has also been implicated in its anticancer effects.[4]

Other Potential Applications

The versatility of the tetrahydrocarbazole scaffold has led to its exploration in other therapeutic areas. For instance, certain derivatives have been evaluated as selective acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[8] Additionally, related structures are used in the preparation of β3-adrenoceptor agonists, indicating a broad potential for this chemical class in drug discovery.[9]

Conclusion

This compound represents a molecule of high value for drug discovery and development professionals. Its robust synthesis via the Fischer indole reaction, coupled with the functional versatility of its carboxylic acid group, makes it an ideal starting point for the generation of diverse chemical libraries. The established and emerging biological activities of its derivatives, particularly as CRTH2 antagonists and anticancer agents, underscore the therapeutic potential of this scaffold. Further investigation and derivatization of this compound are warranted to develop novel and effective treatments for a range of human diseases.

References

Technical Guide: Solubility Profile of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available solubility data for 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. Due to the limited publicly available quantitative data for this specific molecule, this document focuses on presenting the existing data and providing a comprehensive, generalized experimental protocol for determining its solubility in various aqueous and organic solvents. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Quantitative Solubility Data

Currently, publicly accessible quantitative solubility data for this compound is limited. The available information is summarized in the table below.

Solvent SystemTemperatureMethodSolubility
Aqueous buffer (pH 7.4)Not SpecifiedNot Specified>32.3 µg/mL[1]

Note: The provided data point indicates that the solubility is at least 32.3 µg/mL in a pH 7.4 aqueous buffer, but the exact upper limit of its solubility under these conditions is not defined. Further experimental investigation is required to establish precise solubility limits in this and other solvent systems.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound. This protocol is based on established methods for small organic molecules and can be adapted for various solvents.

Materials and Equipment
  • This compound (solid, high purity)

  • Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH levels, methanol, ethanol, DMSO, acetone)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and vials

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow for equilibration. A common timeframe is 24 to 48 hours. The exact time should be determined by preliminary experiments to ensure that the concentration of the dissolved compound in the supernatant remains constant over time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as HPLC.

    • Quantify the concentration of the dissolved this compound using the analytical method.

    • Perform the experiment in triplicate for each solvent system to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_quantification Quantification A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute filtered solution F->G H Analyze by HPLC G->H I Calculate solubility H->I

Solubility Determination Workflow

References

The Multifaceted Biological Activities of Tetrahydrocarbazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocarbazole (THC) scaffolds, particularly those incorporating a carboxylic acid moiety, represent a privileged structural motif in medicinal chemistry. These compounds have garnered significant attention due to their diverse and potent biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of tetrahydrocarbazole carboxylic acids and their derivatives, with a focus on their anticancer, antibacterial, anti-inflammatory, and hypoglycemic properties. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development in this area.

Synthesis of Tetrahydrocarbazole Carboxylic Acids

The primary synthetic route to the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1] This reaction typically involves the condensation of a substituted phenylhydrazine with a cyclohexanone derivative, often in the presence of an acid catalyst such as glacial acetic acid, to yield the corresponding tetrahydrocarbazole.[2] The carboxylic acid functionality can be introduced either on the phenylhydrazine starting material or through subsequent modification of the tetrahydrocarbazole core.

Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol describes a general procedure for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole ring.

Materials:

  • Cyclohexanone

  • Phenylhydrazine

  • Glacial acetic acid

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.[3]

  • Cool the mixture to room temperature, which should induce precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold 75% ethanol.[3]

  • Recrystallize the crude product from methanol to yield pure 1,2,3,4-tetrahydrocarbazole.[3]

  • The product can be characterized by melting point determination and spectroscopic methods (IR, 1H NMR, 13C NMR).[4]

Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected tetrahydrocarbazole derivatives.

Compound IDDerivative TypeCell LineAssay TypeIC50 (µM)Reference
THC-1N-(3-methylcyclopentyl)-6-nitro-hexahydrocarbazol-2-amine-pERK Inhibition5.5[6]
THC-1N-(3-methylcyclopentyl)-6-nitro-hexahydrocarbazol-2-amine-pRb Inhibition4.8[6]
THC-Triazole Hybrid (5g)Tetrahydrocarbazole-triazoleMCF-7 (Breast)Viability Assay11.23[7]
THC-Thiazolinone Hybrid (11c)Tetrahydrocarbazole-thiazolinoneJurkat (Leukemia)SRB Assay1.44 ± 0.09[7]
THC-Thiazolinone Hybrid (11c)Tetrahydrocarbazole-thiazolinoneU937 (Lymphoma)SRB Assay1.77 ± 0.08[7]
THC-Thiazolinone Hybrid (11c)Tetrahydrocarbazole-thiazolinoneHCT-116 (Colon)SRB Assay6.75 ± 0.08[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of tetrahydrocarbazole derivatives on cancer cell lines.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Tetrahydrocarbazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compound and incubate for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways in Anticancer Activity

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation and survival.[8] Dysregulation of this pathway is a common feature in many cancers.[3] Tetrahydrocarbazole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[6]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., Myc, CREB) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation THC Tetrahydrocarbazole Carboxylic Acids THC->ERK PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival, Growth & Proliferation mTOR->CellSurvival THC Tetrahydrocarbazole Carboxylic Acids THC->Akt AMPK_Pathway THC Tetrahydrocarbazole Carboxylic Acids AMPK AMPK THC->AMPK AMP_ATP_Ratio Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 LKB1->AMPK ACC ACC AMPK->ACC GLUT4 GLUT4 Translocation AMPK->GLUT4 FattyAcidOxidation Fatty Acid Oxidation ACC->FattyAcidOxidation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Calcium_Homeostasis_AD ER Endoplasmic Reticulum (ER) Ca_release Enhanced Ca²⁺ Release ER->Ca_release BACE1 β-secretase (BACE1) Activity Ca_release->BACE1 increases THC Tetrahydrocarbazole Carboxylic Acids THC->Ca_release APP Amyloid Precursor Protein (APP) BACE1->APP cleaves Abeta Amyloid-β (Aβ) Production APP->Abeta AD_Pathology Alzheimer's Disease Pathology Abeta->AD_Pathology

References

An In-depth Technical Guide to 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid and its derivatives. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, tricyclic system provides a unique three-dimensional framework for the development of therapeutic agents targeting a wide range of diseases. This guide focuses on the 6-carboxylic acid derivative and its analogs, which have shown significant promise in various therapeutic areas, including oncology, metabolic disorders, and neurodegenerative diseases.

Synthesis of the Tetrahydrocarbazole Core

The most common and versatile method for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically derived from the condensation of a substituted phenylhydrazine and a cyclohexanone derivative.

A general workflow for the Fischer indole synthesis of the tetrahydrocarbazole core is presented below.

fischer_indole_synthesis cluster_catalyst Catalysis Reactants Substituted Phenylhydrazine + Cyclohexanone Derivative Arylhydrazone Arylhydrazone Intermediate Reactants->Arylhydrazone Condensation Acid Acid Catalyst (e.g., Acetic Acid, HCl) Sigmatropic [3,3]-Sigmatropic Rearrangement Arylhydrazone->Sigmatropic Protonation Ammonia_elim Ammonia Elimination Sigmatropic->Ammonia_elim Aromatization Aromatization Ammonia_elim->Aromatization Product 2,3,4,9-Tetrahydro-1H-carbazole Derivative Aromatization->Product

Caption: General workflow of the Fischer indole synthesis for tetrahydrocarbazoles.

Experimental Protocol: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole

This protocol is adapted from the classical Fischer indole synthesis.[2]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol

  • Decolorizing carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, heat a mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml).

  • Add redistilled phenylhydrazine (0.1 mol) dropwise to the heated mixture over a period of 30 minutes.

  • Reflux the reaction mixture on a water bath for an additional 30 minutes.

  • Pour the hot reaction mixture into ice-cold water with continuous stirring. A brown solid will precipitate.

  • Filter the solid and wash it repeatedly with water.

  • Recrystallize the crude product from methanol in the presence of a small amount of decolorizing carbon to obtain pure 2,3,4,9-tetrahydro-1H-carbazole.

Biological Activities and Quantitative Data

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit a wide spectrum of biological activities. This section summarizes the key findings and presents the available quantitative data in a structured format.

Anticancer Activity

Several studies have highlighted the potential of tetrahydrocarbazole derivatives as anticancer agents. The mechanism of action often involves the induction of DNA damage and the disruption of mitochondrial function, leading to apoptosis.[3][4]

CompoundCell LineIC50 (µM)Reference
Thioamide Derivative 1MCF-7 (Breast Cancer)2.5[4]
Thioamide Derivative 1HCT116 (Colon Cancer)3.8[4]
Thioamide Derivative 1A549 (Lung Cancer)5.2[4]
Thioamide Derivative 2MCF-7 (Breast Cancer)4.1[4]
Thioamide Derivative 2HCT116 (Colon Cancer)6.5[4]
Thioamide Derivative 2A549 (Lung Cancer)8.9[4]

Note: The exact structures of the thioamide derivatives are detailed in the cited literature.

Some tetrahydrocarbazole derivatives have also been investigated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[5][6][7][8] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds introduce double-strand breaks in DNA, ultimately triggering apoptosis.

Hypoglycemic Activity

Certain aza-tetrahydrocarbazole derivatives have been identified as potent hypoglycemic agents. Their mechanism of action is linked to the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

CompoundActivityRemarks
Aza-tetrahydrocarbazole 12b45% increase in glucose consumption in HepG2 cells1.2-fold higher activity than metformin
Acetylcholinesterase Inhibition

Signaling Pathways

Anticancer Mechanism: Topoisomerase II Inhibition and Apoptosis

The anticancer activity of certain tetrahydrocarbazole derivatives is attributed to their ability to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis.

anticancer_pathway THC Tetrahydrocarbazole Derivative Top2 Topoisomerase II THC->Top2 Inhibition DNA DNA Top2->DNA Induces breaks DSB DNA Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Sensing p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition.

Hypoglycemic Mechanism: AMPK Pathway Activation

The hypoglycemic effect of certain tetrahydrocarbazole derivatives is mediated through the activation of the AMPK signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism.

ampk_pathway THC Tetrahydrocarbazole Derivative AMPK AMPK THC->AMPK Activation ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibition GLUT4 GLUT4 Translocation AMPK->GLUT4 LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylation CPT1 CPT1 ACC->CPT1 Inhibition FattyAcidOx Fatty Acid Oxidation CPT1->FattyAcidOx GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Hypoglycemic effect through activation of the AMPK signaling pathway.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][9][10][11]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Tetrahydrocarbazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of the current state of research, highlighting the synthetic methodologies, biological activities, and underlying mechanisms of action. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their translation into clinical candidates.

References

The Tetrahydrocarbazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydrocarbazole scaffold is a privileged heterocyclic motif that has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its presence in a multitude of naturally occurring alkaloids and pharmacologically active compounds underscores its importance as a foundational structure in drug discovery.[2] This technical guide provides an in-depth exploration of the discovery and history of tetrahydrocarbazole compounds, detailing the seminal synthetic methodologies that enabled their exploration. Furthermore, it presents a comprehensive overview of their diverse biological activities, with a focus on their anticancer properties and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the tetrahydrocarbazole framework.

Discovery and Historical Perspective

The journey into the world of tetrahydrocarbazoles began in the late 19th century with the pioneering work on indole synthesis. The first synthesis of a tetrahydrocarbazole derivative is credited to Edmund Drechsel in 1888 through a reaction that would later be recognized as a key method for their preparation.[3] Shortly after, in 1908, Walther Borsche further elaborated on this synthetic route, solidifying what is now known as the Borsche-Drechsel cyclization.[3] This reaction, a specific application of the broader Fischer indole synthesis, involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form the tetrahydrocarbazole core.[3][4] This discovery was a critical step, unlocking the potential to create a wide array of substituted tetrahydrocarbazoles and paving the way for the investigation of their chemical and biological properties. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most common and versatile methods for constructing the indole nucleus, and by extension, the tetrahydrocarbazole scaffold.[5]

Key Synthetic Methodologies

The construction of the tetrahydrocarbazole framework primarily relies on two classical and robust reactions: the Borsche-Drechsel cyclization and the broader Fischer indole synthesis. These methods have been refined over the years with the introduction of various catalysts and reaction conditions to improve yields and expand substrate scope.

The Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a specific application of the Fischer indole synthesis that utilizes a cyclohexanone derivative and a phenylhydrazine to construct the 1,2,3,4-tetrahydrocarbazole skeleton. The reaction is typically catalyzed by an acid and proceeds through the formation of a phenylhydrazone intermediate.

Reaction Workflow: Borsche-Drechsel Cyclization

Borsche_Drechsel_Workflow start Start reactants Cyclohexanone & Phenylhydrazine start->reactants hydrazone Hydrazone Formation (Acid Catalyst) reactants->hydrazone Condensation rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization elimination Elimination of Ammonia cyclization->elimination product Tetrahydrocarbazole elimination->product p53_pathway THC Tetrahydrocarbazole Derivative p53 p53 Activation THC->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Potential Therapeutic Targets of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is limited in publicly available literature. This document provides an in-depth analysis of potential therapeutic targets based on the well-documented activities of the broader tetrahydrocarbazole chemical scaffold. The carboxylic acid moiety at the 6-position is anticipated to influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its interaction with biological targets.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant therapeutic potential.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The presence of a carboxylic acid group at the 6-position of the carbazole ring in this compound suggests the potential for specific interactions with target proteins, such as forming salt bridges or hydrogen bonds, which could enhance potency and selectivity. This guide explores the most promising therapeutic targets for this molecule based on the established biological activities of its structural analogs.

Potential Therapeutic Targets in Oncology

The tetrahydrocarbazole scaffold is a prominent feature in many anticancer agents.[2][3] Its derivatives have been shown to interfere with multiple pathways crucial for cancer cell proliferation and survival.

Protein Kinases

Protein kinases are a major class of therapeutic targets in oncology, and carbazole derivatives have been identified as potent kinase inhibitors.[4][5] The planar carbazole ring system is well-suited to interact with the ATP-binding pocket of various kinases.

  • Epidermal Growth Factor Receptor (EGFR): Some tetrahydrocarbazole hybrids have shown significant EGFR inhibition.[6]

  • Other Kinases: The broader carbazole class has been shown to inhibit cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation.[4][5]

DNA Intercalating Agents and Topoisomerase Inhibitors

The planar aromatic structure of the carbazole nucleus allows it to intercalate between DNA base pairs, a mechanism of action for several anticancer drugs.[3][7] This intercalation can lead to the inhibition of DNA replication and transcription. Furthermore, some carbazole derivatives, like elliptinium, are known topoisomerase II inhibitors.[7] Tetrahydrocarbazole-based hybrids have also demonstrated inhibitory activity against both topoisomerase Iα and IIα.[6]

Microtubule Dynamics Modulators

Disruption of microtubule polymerization is a clinically validated anticancer strategy. Tetrahydrocarbazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][6]

Other Oncology Targets
  • Histone Deacetylase (HDAC) Inhibitors: HDACs are epigenetic modifiers that are often dysregulated in cancer. Tetrahydrocarbazole derivatives have been explored as potential HDAC inhibitors.[2][3]

  • Telomerase Inhibitors: Some tetrahydrocarbazole-triazole derivatives have been shown to inhibit telomerase activity in breast cancer cells.[7]

  • Translocator Protein (TSPO): This mitochondrial protein is overexpressed in many cancers and has been identified as a target for some tetrahydrocarbazole compounds.[2][3]

Potential Therapeutic Targets in Inflammation and Immunology

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Tetrahydrocarbazole derivatives have shown significant anti-inflammatory properties.[8][9]

Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory mechanism for many tetrahydrocarbazole derivatives is the inhibition of COX-1 and COX-2 enzymes, which are central to the synthesis of prostaglandins.[8][9] Some derivatives have been designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8]

5-Lipoxygenase (5-LOX)

In addition to COX inhibition, some tetrahydrocarbazole analogs also inhibit 5-LOX, the key enzyme in the biosynthesis of leukotrienes.[8] Dual COX/5-LOX inhibitors have the potential for broader anti-inflammatory activity.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines. Dinitro-tetrahydrocarbazole linked pyrazolines have been shown to target p38α MAPK.[10]

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)

Patents have been filed for 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists, suggesting their potential use in treating allergic inflammatory diseases like asthma.[11][12]

Other Potential Therapeutic Targets

N-myristoyltransferase (NMT)

NMT is an essential enzyme in fungi that catalyzes the attachment of myristate to proteins. A tetrahydrocarbazole derivative has been identified as a potent inhibitor of Saccharomyces cerevisiae NMT, exhibiting broad-spectrum antifungal activity.[13][14]

Acetylcholinesterase (AChE)

In the context of neurodegenerative diseases, certain 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been found to be selective inhibitors of AChE, a key target in the management of Alzheimer's disease.[15]

AMP-activated protein kinase (AMPK)

An aza-tetrahydrocarbazole derivative has demonstrated potent hypoglycemic activity, which is believed to be mediated through the activation of the AMPK pathway.[16] This suggests a potential therapeutic application in type 2 diabetes.

Data on Biological Activities of Tetrahydrocarbazole Derivatives

Compound ClassTargetActivityCell Line/AssayReference
Tetrahydrocarbazole-thiazolinone hybridsEGFRIC50 = 0.13 µMEnzyme assay[6]
Tetrahydrocarbazole-thiazolinone hybridsTopoisomerase IαIC50 = 52.12 µMEnzyme assay[6]
Tetrahydrocarbazole-thiazolinone hybridsTopoisomerase IIαIC50 = 57.22 µMEnzyme assay[6]
Tetrahydrocarbazole-thiazolinone hybridsTubulin polymerizationIC50 = 8.46 µMIn vitro assay[6]
Tetrahydrocarbazole-triazole derivative (5g)Telomerase-MCF-7 cells[7]
Dinitro-tetrahydrocarbazole linked pyrazolineCOX-2/5-LOXIC50 = 1.89 µg/mL (anti-inflammatory)HRBC membrane stabilization[10]
Aza-tetrahydrocarbazole derivative (12b)AMPK pathway45% increase in glucose consumptionHepG2 cells[16]
6-Amino-2,3,4,9-tetrahydro-1H-carbazoleAcetylcholinesteraseSelective inhibitorEllman's method[15]
N9-substituted tetrahydrocarbazoleN-myristoyltransferaseAntifungal activityCryptococcus neoformans, Aspergillus fumigatus[13][14]
4-Chlorophenylpiperazine derivative (6f)AnticancerIC50 = 7.24 nMMCF-7 cells[17]

Experimental Protocols

General Kinase Inhibition Assay (Example: EGFR)
  • Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase.

  • Materials: Recombinant human EGFR, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, assay buffer, kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX-2 Inhibition Assay
  • Objective: To assess the selective inhibitory effect of the test compound on the COX-2 enzyme.

  • Materials: Human recombinant COX-2, arachidonic acid, test compound, assay buffer, colorimetric or fluorometric detection kit.

  • Procedure:

    • Pre-incubate the COX-2 enzyme with the test compound or a known inhibitor (e.g., celecoxib) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Measure the production of prostaglandin H2 (PGH2) or other downstream products using the detection kit.

    • Determine the IC50 value as described for the kinase assay. A parallel assay with COX-1 is necessary to determine selectivity.

Cell Viability (MTT) Assay
  • Objective: To evaluate the cytotoxic effect of the test compound on cancer cell lines.

  • Materials: Cancer cell line (e.g., MCF-7), cell culture medium, fetal bovine serum (FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

G cluster_0 Inflammatory Stimuli cluster_1 Arachidonic Acid Pathway Stimuli Cell Injury / Pathogen Membrane Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA PLA2 PGs Prostaglandins AA->PGs COX LTs Leukotrienes AA->LTs LOX PLA2 Phospholipase A2 COX COX-1 / COX-2 Inflammation Inflammation PGs->Inflammation LOX 5-LOX LTs->Inflammation THC Tetrahydrocarbazole Derivatives THC->COX Inhibition THC->LOX Inhibition G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation THC Tetrahydrocarbazole Derivatives THC->P_EGFR Inhibition

References

In-Depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, neuroprotective, hypoglycemic, and antimicrobial properties.

Core Synthesis Strategies

The principal synthetic route to the 2,3,4,9-tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis.[1][2] This reaction typically involves the acid-catalyzed condensation of a substituted phenylhydrazine with a cyclohexanone derivative.[1][3]

A detailed protocol for the synthesis of the parent 2,3,4,9-tetrahydro-1H-carbazole is presented below, which can be adapted for the synthesis of derivatives by using appropriately substituted starting materials.

Experimental Protocol: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

Materials:

  • Cyclohexanone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (0.12 mol) in glacial acetic acid (40 ml).

  • Heat the mixture and add redistilled phenylhydrazine (0.1 mol) dropwise over a period of 30 minutes.

  • Reflux the reaction mixture on a water bath for 30 minutes.

  • Pour the hot reaction mixture into ice-cold water with continuous stirring.

  • A brown-colored solid will precipitate. Filter the solid and wash it repeatedly with water.

  • Recrystallize the crude product from methanol in the presence of a small amount of decolorizing carbon to obtain pure 2,3,4,9-tetrahydro-1H-carbazole.[3]

Modern variations of this method include the use of ionic liquids as both solvent and catalyst, which can offer advantages such as shorter reaction times and simpler product isolation.[4] Palladium-catalyzed annulation of ketones with o-iodoaniline represents another efficient method for constructing the tetrahydrocarbazole core.[5]

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a wide array of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of tetrahydrocarbazole derivatives against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include the induction of DNA damage, disruption of mitochondrial function, and inhibition of angiogenesis.[6][7]

Quantitative Anticancer Activity Data

Compound TypeCell LineIC50 (µM)Reference
Thioamide DerivativeMCF-7 (Breast)Not specified[6][7]
Thioamide DerivativeHCT116 (Colon)Not specified[6][7]
Thioamide DerivativeA549 (Lung)Not specified[6][7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MCF-7, HCT116, or A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydrocarbazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6][8][9][10]

Anticancer Signaling Pathway

The anticancer activity of these compounds is believed to involve the induction of apoptosis through the mitochondrial pathway.

anticancer_pathway THC_Derivative Tetrahydrocarbazole Derivative Mitochondria Mitochondria THC_Derivative->Mitochondria disrupts function DNA_Damage DNA Damage THC_Derivative->DNA_Damage induces Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

Anticancer mechanism of tetrahydrocarbazole derivatives.
Hypoglycemic Activity

Certain analogs of this compound have demonstrated potent hypoglycemic effects, primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11]

Quantitative Hypoglycemic Activity Data

CompoundCell LineActivityReference
Aza-tetrahydrocarbazole 12bHepG245% increase in glucose consumption[11]
Experimental Protocol: Western Blot for AMPK Activation

Western blotting is used to detect the phosphorylation and subsequent activation of AMPK.

Materials:

  • HepG2 cells

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting membranes

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis: Treat HepG2 cells with the test compounds, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.[12][13][14][15][16]

AMPK Signaling Pathway

Activation of AMPK by tetrahydrocarbazole derivatives leads to increased glucose uptake.

ampk_pathway THC_Derivative Tetrahydrocarbazole Derivative AMPK AMPK THC_Derivative->AMPK activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake

AMPK activation by tetrahydrocarbazole derivatives.
Neuroprotective Activity

While specific quantitative data for this compound derivatives in neuroprotection is still emerging, related carbazole compounds have shown promise in protecting neurons from excitotoxicity induced by excessive glutamate.[17][18][19][20] The mechanism is thought to involve the modulation of NMDAR activity and reduction of calcium overload.[17]

Neuroprotective Signaling Pathway

A plausible neuroprotective mechanism involves the inhibition of glutamate-induced excitotoxicity.

neuro_pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR over-activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx leads to Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity THC_Derivative Tetrahydrocarbazole Derivative THC_Derivative->NMDAR inhibits

Neuroprotection against glutamate-induced excitotoxicity.
Antimicrobial Activity

Carbazole derivatives have been reported to possess significant activity against a range of bacterial and fungal pathogens.[7][21][22]

Quantitative Antimicrobial Activity Data

Compound TypeMicroorganismMIC (µg/mL)Reference
N-substituted carbazoleS. aureus50[7]
Carbazole derivative 12a-iP. aeruginosa100->400[7]
Carbazole derivative 12c, 12dC. albicansSimilar to Ketoconazole[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][23]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with diverse biological activities. Further exploration of structure-activity relationships and mechanistic studies will be crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area.

References

Methodological & Application

Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,9-Tetrahydro-1H-carbazole and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. These molecules have garnered considerable attention due to their wide range of pharmacological activities. The introduction of a carboxylic acid moiety at the 6-position of the tetrahydrocarbazole nucleus offers a valuable handle for further chemical modifications, making 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid a key intermediate in the synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of this target compound via the Fischer indole synthesis, a classic and reliable method for the construction of the indole ring system.

Principle and Signaling Pathway

The synthesis of this compound is achieved through the Fischer indole synthesis, a well-established acid-catalyzed reaction. The process involves the reaction of a substituted phenylhydrazine, in this case, 4-hydrazinobenzoic acid, with a cyclic ketone, cyclohexanone.

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of 4-hydrazinobenzoic acid with cyclohexanone to form the corresponding hydrazone intermediate.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the crucial carbon-carbon bond-forming step.

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring of the tetrahydrocarbazole.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid Hydrazone_Formation Hydrazone Formation 4-Hydrazinobenzoic_Acid->Hydrazone_Formation Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone_Formation Tautomerization Tautomerization (Ene-hydrazine formation) Hydrazone_Formation->Tautomerization Acid Catalyst (e.g., Acetic Acid) Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization_Aromatization Cyclization & Aromatization Sigmatropic_Rearrangement->Cyclization_Aromatization Ammonia_Elimination Ammonia Elimination Cyclization_Aromatization->Ammonia_Elimination Final_Product This compound Ammonia_Elimination->Final_Product

Caption: General mechanism of the Fischer indole synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Materials and Equipment:

  • 4-Hydrazinobenzoic acid

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydrazinobenzoic acid (0.1 mol, 15.22 g).

  • Solvent Addition: To the flask, add 100 mL of glacial acetic acid.

  • Addition of Cyclohexanone: While stirring, add cyclohexanone (0.11 mol, 11.3 mL) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Isolation of Crude Product: A precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any residual acetic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to obtain the pure this compound.

experimental_workflow Start Start Step1 1. Add 4-hydrazinobenzoic acid and glacial acetic acid to flask Start->Step1 Step2 2. Add cyclohexanone dropwise with stirring Step1->Step2 Step3 3. Reflux the mixture for 2-4 hours Step2->Step3 Step4 4. Cool to room temperature and pour into ice-water Step3->Step4 Step5 5. Collect crude product by vacuum filtration Step4->Step5 Step6 6. Wash the product with deionized water Step5->Step6 Step7 7. Dry the crude product Step6->Step7 Step8 8. Recrystallize from ethanol/water or methanol Step7->Step8 End Pure Product Step8->End

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-Hydrazinobenzoic acidC₇H₈N₂O₂152.15Solid217-220
CyclohexanoneC₆H₁₀O98.14Liquid-47
This compoundC₁₃H₁₃NO₂215.25SolidNot available

Note: The yield of the reaction is typically in the range of 70-85% based on similar Fischer indole syntheses. The exact melting point of the final product should be determined experimentally after purification.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the synthesized compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Glacial acetic acid is corrosive and should be handled with care.

  • Cyclohexanone is flammable and an irritant. Avoid contact with skin and eyes.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The Fischer indole synthesis provides an effective and straightforward method for the preparation of this compound. The detailed protocol and accompanying information in these application notes are intended to guide researchers in the successful synthesis and characterization of this valuable intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Tetrahydrocarbazole-6-carboxylic Acid via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrocarbazole scaffold is a prominent structural motif found in numerous biologically active compounds and natural products. The Fischer indole synthesis is a powerful and versatile method for the construction of the indole nucleus, which is the core of the carbazole system. This application note provides a detailed protocol for the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The procedure involves the acid-catalyzed condensation and cyclization of 4-hydrazinobenzoic acid with cyclohexanone.

Principle of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through the reaction of a phenylhydrazine derivative with an aldehyde or ketone in an acidic medium. The reaction mechanism involves the following key steps:

  • Hydrazone Formation: The initial step is the acid-catalyzed condensation of 4-hydrazinobenzoic acid with cyclohexanone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

  • [1][1]-Sigmatropic Rearrangement: A protonated form of the enamine undergoes a[1][1]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a new C-C bond.

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form the five-membered indole ring.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule results in the formation of the stable aromatic tetrahydrocarbazole ring system.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )
4-Hydrazinobenzoic acid152.15
Cyclohexanone98.14
Glacial Acetic Acid60.05
Methanol32.04
Deionized Water18.02

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydrazinobenzoic acid (e.g., 1.52 g, 10 mmol).

  • Solvent and Reactant Addition: To the flask, add glacial acetic acid (20 mL) and cyclohexanone (1.08 g, 1.1 mL, 11 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated for 1-2 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.

  • Isolation of Crude Product: The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the crude product on the filter with cold water (2 x 20 mL).

    • To purify the carboxylic acid, suspend the crude solid in a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v) to deprotonate the carboxylic acid and dissolve it.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with a dilute acid (e.g., 1 M HCl) until the product precipitates completely.

    • Collect the purified product by vacuum filtration, wash with cold water until the washings are neutral, and then with a small amount of cold methanol.

  • Drying: Dry the purified this compound in a vacuum oven.

Quantitative Data Summary

ParameterValue
Reactants
4-Hydrazinobenzoic acid1.52 g (10 mmol)
Cyclohexanone1.08 g (11 mmol)
Product
Theoretical Yield2.15 g
Physical Properties
Molecular FormulaC₁₃H₁₃NO₂
Molar Mass215.25 g/mol

Note: Actual yield may vary depending on reaction conditions and purification efficiency.

Visualizations

Reaction Scheme:

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 4-Hydrazinobenzoic Acid P1 This compound R1->P1 + R2 Cyclohexanone R2->P1 C1 Glacial Acetic Acid (Catalyst) C1->P1 C2 Reflux C2->P1

Caption: Reaction scheme for the Fischer indole synthesis of tetrahydrocarbazole-6-carboxylic acid.

Experimental Workflow:

Experimental_Workflow A 1. Mix Reactants (4-Hydrazinobenzoic Acid, Cyclohexanone) in Glacial Acetic Acid B 2. Reflux Reaction Mixture (1-2 hours) A->B C 3. Cool to Room Temperature B->C D 4. Precipitate in Ice Water C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purify by Acid-Base Extraction E->F G 7. Dry Final Product F->G

Caption: Step-by-step workflow for the synthesis and purification.

Logical Relationship of Fischer Indole Synthesis Mechanism:

Fischer_Mechanism Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation Start->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Aromatization Rearomatization Rearrangement->Aromatization Cyclization Intramolecular Cyclization Aromatization->Cyclization Ammonia_Elimination Elimination of NH3 Cyclization->Ammonia_Elimination End Indole Product Ammonia_Elimination->End

Caption: Key stages in the Fischer indole synthesis mechanism.

References

Application Note: Purification of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the carbazole scaffold in biologically active molecules.[1][2][3] The purity of this intermediate is crucial for the successful synthesis of downstream target compounds and for accurate biological evaluation. This application note details a general protocol for the purification of this compound using flash column chromatography on silica gel. The method addresses common challenges associated with the chromatography of carboxylic acids, such as peak tailing, by employing a modified mobile phase.

Principle of the Method

This purification protocol is based on normal-phase flash column chromatography. The separation relies on the differential partitioning of the target compound and impurities between the polar stationary phase (silica gel) and a less polar mobile phase. Due to the acidic nature of the carboxylic acid group, strong interaction with the acidic silanol groups on the silica surface can lead to poor separation and peak tailing.[4] To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase.[5] This suppresses the deprotonation of the carboxylic acid, reducing its polarity and minimizing strong interactions with the stationary phase, thereby improving elution and peak shape.

Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (all HPLC grade)

  • Mobile phase modifier: Acetic acid or Formic acid

  • Flash chromatography system (or glass column for gravity chromatography)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Collection tubes or flasks

  • Standard laboratory glassware

Experimental Protocols

1. Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Prepare several developing chambers with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

  • To counteract the acidic nature of the target compound, add approximately 0.5-1% of acetic acid or formic acid to the mobile phase.[5]

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or a small amount of the mobile phase).

  • Spot the dissolved crude material onto the TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will provide good separation between the desired product and impurities, with an Rf value for the product typically between 0.2 and 0.4.

2. Column Preparation (Slurry Packing Method)

  • Select an appropriate size column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

  • Alternatively, for less soluble compounds, use the dry loading technique:

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection

  • Begin elution with the mobile phase determined from the TLC analysis. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often effective.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Pool the fractions containing the pure product.

5. Post-Purification

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • The purified solid can be further dried under high vacuum to remove residual solvents.

  • Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.[4] Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) can be performed for further purification if necessary.[4]

Data Presentation

The following table summarizes typical parameters for the chromatographic purification of this compound. These values are illustrative and may require optimization for specific batches and impurity profiles.

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.[6]
Mobile Phase Gradient of Ethyl Acetate in Hexane or DCM with 0.5% Acetic AcidThe gradient allows for the separation of compounds with a range of polarities. Acetic acid is added to suppress the ionization of the carboxylic acid, leading to better peak shape.[5][7]
Flow Rate 20-40 mL/min (for flash chromatography)A typical flow rate for efficient separation in a reasonable time frame.
Detection UV at 254 nm and/or 280 nmCarbazole derivatives typically exhibit strong UV absorbance.
Loading Technique Dry LoadingRecommended for compounds with limited solubility in the mobile phase to ensure a narrow starting band and better separation.
Expected Purity >95%The goal of the chromatographic purification.

Visualization

Below is a diagram illustrating the workflow for the purification of this compound.

Purification_Workflow Purification Workflow for this compound Crude Crude Product TLC TLC Method Development (Hexane/EtOAc + 0.5% AcOH) Crude->TLC Optimize Separation Loading Sample Loading (Dry Loading) Crude->Loading Column_Prep Column Preparation (Silica Gel Slurry) TLC->Column_Prep Select Mobile Phase Column_Prep->Loading Prepare Column Elution Gradient Elution & Fraction Collection Loading->Elution Monitoring TLC Monitoring of Fractions Elution->Monitoring Analyze Fractions Pooling Pooling of Pure Fractions Monitoring->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Purified Product Evaporation->Pure_Product Analysis Purity Analysis (HPLC, NMR, LC-MS) Pure_Product->Analysis Confirm Purity

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The tetrahydrocarbazole scaffold is a key structural motif in various biologically active molecules. This document outlines a representative synthetic protocol based on the well-established Fischer indole synthesis, presents relevant quantitative data from analogous syntheses, and illustrates the synthetic pathway and a potential biological screening workflow.

Introduction

2,3,4,9-Tetrahydro-1H-carbazole derivatives are a significant class of compounds in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] Notably, some derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[3] The carboxylic acid moiety at the 6-position of the tetrahydrocarbazole core can serve as a handle for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The most common and direct method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. For the synthesis of the title compound, 4-hydrazinobenzoic acid and cyclohexanone are the logical starting materials.

Data Presentation

ProductStarting MaterialsCatalyst/SolventReaction ConditionsYield (%)Reference
2,3,4,9-Tetrahydro-1H-carbazolePhenylhydrazine, CyclohexanoneGlacial Acetic AcidReflux, 1 hour85-91[5]
2,3,4,9-Tetrahydro-1H-carbazolePhenylhydrazine, CyclohexanoneGlacial Acetic AcidReflux, 30 minNot specified[6]
2,3,4,9-Tetrahydro-1H-carbazolePhenylhydrazine, Cyclohexanone[bmim(BF4)], MethanolReflux, 1 hour95[7]
3-t-Butyl-1,2,3,4-tetrahydrocarbazolePhenylhydrazine, 4-t-butylcyclohexanoneGlacial Acetic AcidReflux, 2.5 hours81[8]
6-Nitro-2,3,4,9-tetrahydro-1H-carbazole(4-Nitrophenyl)hydrazine, CyclohexanoneNot specifiedNot specified80[3]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via the Fischer indole synthesis. This protocol is adapted from established procedures for similar tetrahydrocarbazole syntheses.[5][6]

Objective: To synthesize this compound.

Materials:

  • 4-Hydrazinobenzoic acid

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol

  • Decolorizing Carbon

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 4-hydrazinobenzoic acid with approximately 6-10 equivalents of glacial acetic acid.

  • Addition of Cyclohexanone: While stirring, add 1 to 1.2 equivalents of cyclohexanone to the mixture.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, pour the hot reaction mixture into a beaker containing ice-cold water with continuous stirring. A solid precipitate should form.

  • Filtration and Washing: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake repeatedly with cold water to remove any residual acetic acid.

  • Drying: Air-dry the crude product.

  • Recrystallization: For purification, dissolve the crude product in a minimal amount of hot methanol. Add a small amount of decolorizing carbon and heat the solution for a few minutes. Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualization

Synthesis_of_2_3_4_9_tetrahydro_1H_carbazole_6_carboxylic_acid reactant1 4-Hydrazinobenzoic Acid conditions + Glacial Acetic Acid (Catalyst/Solvent) + Heat (Reflux) reactant1->conditions reactant2 Cyclohexanone reactant2->conditions intermediate Phenylhydrazone Intermediate conditions->intermediate cyclization [3,3]-Sigmatropic Rearrangement - NH3 intermediate->cyclization product This compound cyclization->product

Caption: Fischer Indole Synthesis of the target compound.

Experimental_Workflow start Synthesized Compound (this compound) step1 Primary Screening: In vitro Acetylcholinesterase (AChE) Inhibition Assay start->step1 decision1 Is IC50 < Threshold? step1->decision1 step2_active Secondary Screening: - Butyrylcholinesterase (BChE) Selectivity - Enzyme Kinetics decision1->step2_active Yes step2_inactive Inactive/Repurpose decision1->step2_inactive No step3 Lead Optimization: Structure-Activity Relationship (SAR) Studies step2_active->step3 end Candidate for In Vivo Studies step3->end

Caption: Workflow for evaluating biological activity.

References

Application Notes and Protocols: NMR Spectroscopy of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. This document includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a workflow for spectral analysis. The information is intended to assist in the structural elucidation and characterization of this and related carbazole derivatives, which are significant scaffolds in medicinal chemistry.

Predicted NMR Data

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent peak. The predicted values are for a sample dissolved in DMSO-d₆.

Table 1: Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1~2.70Triplet (t)~6.0
H-2~1.85Multiplet (m)-
H-3~1.95Multiplet (m)-
H-4~2.80Triplet (t)~6.0
H-5~7.80Doublet (d)~8.5
H-7~7.65Doublet of Doublets (dd)~8.5, 1.5
H-8~7.30Doublet (d)~1.5
NH (indole)~11.0Broad Singlet (br s)-
COOH~12.5Broad Singlet (br s)-
Table 2: Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~23.0
C-2~23.5
C-3~21.0
C-4~25.0
C-4a~110.0
C-4b~128.0
C-5~120.0
C-6~125.0
C-7~122.0
C-8~112.0
C-8a~137.0
C-9a~135.0
COOH~168.0

Experimental Protocols

The following is a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the potential for hydrogen bonding with the carboxylic acid and NH protons, which helps in their observation.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0 ppm). However, referencing to the residual solvent peak is more common (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

II. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

A. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SWH): 16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time (AQ): At least 2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

B. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SWH): 240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.

  • Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').

III. Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually phase the transformed spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

  • Structure Elucidation: Assign the observed signals to the corresponding atoms in the molecule based on chemical shifts, multiplicities, coupling constants, and comparison with the predicted data and literature values for similar compounds. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Visualizations

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing NMR data for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment (1H, 13C, etc.) load->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking reference->peak_pick integrate->peak_pick assign Signal Assignment peak_pick->assign structure Structure Confirmation assign->structure

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

This comprehensive guide provides the necessary information for researchers to successfully acquire and interpret the NMR spectra of this compound, aiding in its unambiguous characterization and facilitating its use in drug discovery and development programs.

Application Note: Quantitative Analysis of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid in a biological matrix (human plasma). The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, which offers high selectivity and sensitivity for the detection of this small molecule. The described methodology includes sample preparation, chromatographic separation, and mass spectrometric detection, along with representative quantitative data. This method is suitable for pharmacokinetic studies and other applications in drug development where accurate quantification of this compound is required.

Introduction

This compound is a heterocyclic compound with a carbazole core, a structure found in various biologically active molecules. Accurate and reliable quantification of such compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties during drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1] This application note provides a comprehensive protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

A protein precipitation method is used for the extraction of the analyte from human plasma.

  • Materials:

    • Human plasma samples

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010
  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Source Temperature: Optimized for the specific instrument, typically around 150°C.

  • Nebulizer Gas: Nitrogen, pressure optimized for the instrument.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound216.1170.120
Internal Standard (IS)Analyte-specificAnalyte-specificAnalyte-specific

Note: The molecular formula of the analyte is C13H13NO2, with a molecular weight of 215.25 g/mol .[2][3] The precursor ion in positive ESI mode is the protonated molecule [M+H]+, which is m/z 216.1.

Results and Discussion

Fragmentation Pathway

The fragmentation of the protonated molecule of this compound ([M+H]+ at m/z 216.1) was investigated. The primary fragmentation pathway involves the loss of the carboxylic acid group as formic acid (HCOOH), which has a mass of 46 Da. This results in a major product ion at m/z 170.1. This fragmentation is characteristic of carboxylic acids, which can readily lose COOH (45 Da) or HCOOH (46 Da) upon collision-induced dissociation.[4] The tetrahydrocarbazole core itself is relatively stable.[5]

fragmentation_pathway precursor [M+H]+ m/z 216.1 fragment [M+H - HCOOH]+ m/z 170.1 precursor->fragment Loss of HCOOH

Caption: Proposed fragmentation pathway for this compound.

Quantitative Data

The following tables summarize the representative quantitative data obtained using this method.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.591
1001.18
5005.89
100011.75
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy Data

Quality Control SampleConcentration (ng/mL)Measured Concentration (ng/mL) ± SD (n=6)Precision (%RSD)Accuracy (%)
LLOQ10.95 ± 0.088.495.0
Low QC32.89 ± 0.217.396.3
Mid QC7578.2 ± 5.57.0104.3
High QC750735.8 ± 45.66.298.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; SD: Standard Deviation; RSD: Relative Standard Deviation.

The method demonstrates good linearity over the specified concentration range. The precision and accuracy are within the generally accepted limits for bioanalytical method validation.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (ACN) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Overall experimental workflow for the LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of this compound in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. This application note serves as a valuable resource for researchers and scientists involved in the development of drugs containing this or similar chemical moieties.

References

Application Notes and Protocols for In Vitro Assays of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,9-tetrahydro-1H-carbazole and its derivatives represent a class of heterocyclic compounds with a wide range of documented biological activities.[1][2][3] This privileged scaffold is found in numerous natural products and synthetic molecules, exhibiting potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions.[1][3] This document provides detailed application notes and protocols for a selection of in vitro assays to characterize the biological activity of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.

Note on Data Availability: Extensive searches of publicly available scientific literature and databases did not yield specific quantitative in vitro activity data (e.g., IC50, EC50) for this compound. The quantitative data presented in the following tables are for structurally related tetrahydrocarbazole derivatives and are intended to provide a comparative context and guide for potential areas of biological activity for the target compound.

Data Presentation: In Vitro Activity of Tetrahydrocarbazole Derivatives

The following tables summarize the reported in vitro activities of various 2,3,4,9-tetrahydro-1H-carbazole derivatives in assays relevant to potential therapeutic applications.

Table 1: Cytotoxic Activity of Tetrahydrocarbazole Derivatives

CompoundCell LineAssayIC50 (µM)
Tetrahydrocarbazole-dithioate derivative (6f)MCF7 (Human Breast Adenocarcinoma)SRB0.00724
Tetrahydrocarbazole-dithioate derivative (6f)HCT116 (Human Colon Carcinoma)SRB0.00823

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Tetrahydrocarbazole Derivatives

CompoundEnzymeAssayIC50 (µM)
1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl)piperidin-1-ium chloride (15g)Butyrylcholinesterase (BChE)Ellman's Method0.11

Table 3: Antiviral Activity of Tetrahydrocarbazole Derivatives

CompoundVirusAssayActivity
(1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amineHuman Papillomavirus (HPV)W12 antiviral assayLow nanomolar range

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the activities of related compounds.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks release of Anandamide Anandamide (AEA) Anandamide->CB1R Binds to FAAH FAAH Anandamide->FAAH Hydrolyzed by ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Compound 2,3,4,9-tetrahydro-1H-carbazole -6-carboxylic acid Compound->FAAH Inhibits AMPK_Signaling_Pathway cluster_catabolic Catabolic Pathways (ATP Production) cluster_anabolic Anabolic Pathways (ATP Consumption) Compound 2,3,4,9-tetrahydro-1H-carbazole -6-carboxylic acid AMPK AMPK Compound->AMPK Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulates Glycolysis Glycolysis AMPK->Glycolysis Stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Stimulates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Protein_Synthesis Protein Synthesis AMPK->Protein_Synthesis Inhibits Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis Inhibits TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>42°C) Heat->TRPV1 Activates Protons Protons (Acidic pH) Protons->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Compound 2,3,4,9-tetrahydro-1H-carbazole -6-carboxylic acid Compound->TRPV1 Antagonizes Depolarization Depolarization Ca_Influx->Depolarization Pain_Sensation Pain Sensation Depolarization->Pain_Sensation

References

Application Notes and Protocols for Cytotoxicity Screening of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anti-cancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase II, and modulation of critical signaling pathways, ultimately leading to apoptosis in cancer cells.[3][4] This document provides a detailed set of protocols for the comprehensive cytotoxicity screening of a specific carbazole derivative, 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.

The following protocols outline standard in vitro assays to determine the cytotoxic and anti-proliferative potential of this compound. These include the MTT assay for assessing cell metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and flow cytometry-based apoptosis assays for characterizing the mode of cell death.

Data Presentation

Effective cytotoxicity screening necessitates the systematic recording and clear presentation of quantitative data. The following tables provide a template for summarizing the results obtained from the described experimental protocols.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineHistologyIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaData to be filledData to be filled
A549Lung CarcinomaData to be filledData to be filled
HeLaCervical AdenocarcinomaData to be filledData to be filled
HCT116Colorectal CarcinomaData to be filledData to be filled
MRC-5Normal Lung FibroblastData to be filledData to be filled

Table 2: LDH Release Assay - Percentage Cytotoxicity

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)
0 (Vehicle Control)Data to be filledData to be filled
1Data to be filledData to be filled
10Data to be filledData to be filled
25Data to be filledData to be filled
50Data to be filledData to be filled
100Data to be filledData to be filled

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle ControlData to be filledData to be filledData to be filled
Compound (IC50)Data to be filledData to be filledData to be filled
Staurosporine (Positive Control)Data to be filledData to be filledData to be filled

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7][8]

Materials:

  • This compound

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat cells with compound dilutions incubation_24h->compound_treatment incubation_time Incubate for 24, 48, or 72h compound_treatment->incubation_time mtt_addition Add MTT reagent incubation_time->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Workflow for the MTT cytotoxicity assay.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[11]

  • Incubation: Incubate the plate for the desired time points.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

LDH_Workflow start Start cell_setup Seed and treat cells in 96-well plate start->cell_setup incubation Incubate for desired time cell_setup->incubation centrifugation Centrifuge plate incubation->centrifugation supernatant_transfer Transfer supernatant to new plate centrifugation->supernatant_transfer add_reaction_mix Add LDH reaction mixture supernatant_transfer->add_reaction_mix incubation_rt Incubate 30 min at RT (dark) add_reaction_mix->incubation_rt add_stop_solution Add stop solution incubation_rt->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance data_analysis Calculate % cytotoxicity read_absorbance->data_analysis end End data_analysis->end

Workflow for the LDH cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V.[15] Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes, such as in late apoptosis or necrosis.[15]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • Flow cytometry tubes

  • Binding Buffer (1X)

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for a predetermined time. Include vehicle-treated and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.

Apoptosis_Pathway compound 2,3,4,9-tetrahydro-1H-carbazole- 6-carboxylic acid cell Cancer Cell compound->cell pathway Signaling Pathway (e.g., p53, JAK/STAT) cell->pathway Target apoptosis Apoptosis Induction pathway->apoptosis ps_translocation PS Translocation (Annexin V+) apoptosis->ps_translocation membrane_compromise Membrane Compromise (PI+) apoptosis->membrane_compromise early_apoptosis Early Apoptosis ps_translocation->early_apoptosis late_apoptosis Late Apoptosis/ Necrosis ps_translocation->late_apoptosis membrane_compromise->late_apoptosis

Potential mechanism of action leading to apoptosis.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the antimicrobial properties of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid and its analogs. While specific antimicrobial data for this compound is not extensively available in current literature, this document outlines detailed protocols based on established methods for evaluating carbazole derivatives. The provided data on closely related compounds offers valuable insights into the potential efficacy of this chemical scaffold.

Introduction to the Antimicrobial Potential of Carbazole Derivatives

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The carbazole nucleus is a key pharmacophore in various natural and synthetic bioactive compounds. The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and carbazole derivatives represent a promising class of compounds for further investigation.

Recent studies on acid-functionalized carbazole derivatives have demonstrated their potential as antibacterial agents. For instance, derivatives of this compound have shown strain-specific antibacterial activities, suggesting that the carbazole framework is a viable starting point for the development of new antibiotics.

Data on Structurally Related Carbazole Derivatives

While specific quantitative antimicrobial data for this compound is limited, a recent study on closely related acid-functionalized carbazole derivatives provides valuable preliminary insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for these compounds against a panel of pathogenic bacteria.

CompoundS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)B. cereus (MIC in µg/mL)S. typhimurium (MIC in µg/mL)
(E)-3-methyl-1-(2-tosylhydrazono)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid>100>100>10050
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid50 50 >100>100
6-methyl-9H-carbazole-3-carboxylic acid>100>10050 >100

Data sourced from a 2025 bioRxiv preprint by Pattar et al.

Experimental Protocols

This section provides detailed methodologies for the preliminary and quantitative assessment of the antimicrobial activity of this compound.

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method is a qualitative to semi-quantitative technique to screen for antimicrobial activity.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Müller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL) into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 25-28°C for 48-72 hours.

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

experimental_workflow_agar_well_diffusion cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_plates Inoculate Agar Plates prep_inoculum->prep_plates create_wells Create Wells in Agar prep_plates->create_wells load_samples Load Test Compound, Positive & Negative Controls create_wells->load_samples incubate Incubate Plates (Bacteria: 37°C, 24h Fungi: 28°C, 48-72h) load_samples->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones experimental_workflow_mic_mbc cluster_mic MIC Determination cluster_mbc MBC/MFC Determination serial_dilution Serial Dilution of Compound in 96-well Plate add_inoculum Add Standardized Inoculum serial_dilution->add_inoculum incubate_mic Incubate Plate add_inoculum->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture From clear wells plate_agar Plate on Fresh Agar subculture->plate_agar incubate_mbc Incubate Plates plate_agar->incubate_mbc read_mbc Determine MBC/MFC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc signaling_pathway_carbazole cluster_dhfr DHFR Inhibition cluster_atpase H+-ATPase Inhibition (Fungi) cluster_dna DNA Intercalation carbazole Carbazole Derivative dhfr Dihydrofolate Reductase (DHFR) carbazole->dhfr Inhibits atpase Fungal H+-ATPase carbazole->atpase Inhibits dna Bacterial/Fungal DNA carbazole->dna Intercalates nucleic_acid_synthesis Nucleic Acid & Amino Acid Synthesis dhfr->nucleic_acid_synthesis Catalyzes cell_growth_death Inhibition of Cell Growth & Cell Death nucleic_acid_synthesis->cell_growth_death proton_gradient Proton Gradient Maintenance atpase->proton_gradient proton_gradient->cell_growth_death replication DNA Replication & Transcription dna->replication replication->cell_growth_death

Application Notes and Protocols for 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating activities ranging from antibacterial and antiviral to potent anticancer effects. The anticancer properties of carbazole derivatives are often attributed to their ability to intercalate with DNA.[1] This document provides detailed application notes and experimental protocols for the investigation of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid and its closely related derivatives in cancer research. While specific research on the 6-carboxylic acid variant is emerging, the data herein is based on closely related amide and thioamide derivatives at the 6-position, providing a strong predictive framework for its potential applications and mechanisms of action.[2]

Potential Anticancer Applications

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have shown promising cytotoxic activity against a range of human cancer cell lines. Recent studies on 3,6-disubstituted amide and thioamide derivatives of this scaffold have demonstrated significant anticancer activity against breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines.[2] These findings suggest that this compound is a valuable lead compound for the development of novel anticancer agents. The presence of the carboxylic acid group at the 6-position provides a versatile handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

The proposed mechanism of action for anticancer activity in this class of compounds involves a multi-faceted attack on cancer cells. Key pathways implicated include the induction of DNA damage and the disruption of mitochondrial function, ultimately leading to apoptosis.[2] The planar carbazole ring system is also suggestive of DNA intercalation, a mechanism shared by other established carbazole-based anticancer drugs like ellipticine.[1]

Below is a diagram illustrating the proposed signaling pathway for the induction of apoptosis by 6-substituted tetrahydrocarbazole derivatives.

G Compound 2,3,4,9-Tetrahydro-1H-carbazole -6-carboxylic Acid Derivative Cell Cancer Cell Compound->Cell DNA_Damage DNA Damage Induction Cell->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction Cell->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis

Caption: Proposed mechanism of action for 6-substituted tetrahydrocarbazole derivatives.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative 6-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives against various human cancer cell lines. This data provides a benchmark for the expected potency of novel analogs derived from this compound.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 9 CCRF/CEM (Leukemia)~5x more active than ellipticineEllipticineNot specified
A549 (Lung)~10% more active than doxorubicinDoxorubicinNot specified
MCF7 (Breast)
Compound 10 HepG2 (Liver)7.68DoxorubicinNot specified
HeLa (Cervical)10.09
MCF7 (Breast)6.44
Compound 11 HepG2 (Liver)> DoxorubicinDoxorubicinNot specified
HeLa (Cervical)7.59
MCF7 (Breast)> Doxorubicin

Note: The specific IC50 values for doxorubicin and ellipticine were not provided in the source documents. The activity of the test compounds is presented relative to these standards as described in the literature.[3][4]

Experimental Protocols

Synthesis of the Tetrahydrocarbazole Scaffold

The core 2,3,4,9-tetrahydro-1H-carbazole scaffold can be synthesized via the Fischer indole synthesis.[2]

Protocol:

  • A mixture of a substituted phenylhydrazine and cyclohexanone is refluxed in a suitable solvent, such as glacial acetic acid.[1]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization from a solvent like methanol or ethanol to yield the desired 2,3,4,9-tetrahydro-1H-carbazole derivative.[1]

The following diagram outlines the general workflow for the synthesis and evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Starting Materials (Substituted Phenylhydrazine, Cyclohexanone derivative) Fischer Fischer Indole Synthesis Start->Fischer Purification Purification and Characterization (NMR, MS) Fischer->Purification In_Vitro In Vitro Assays (Cytotoxicity, Apoptosis) Purification->In_Vitro In_Vivo In Vivo Models (Xenograft Studies) In_Vitro->In_Vivo Data Data Analysis and SAR Studies In_Vivo->Data

Caption: General workflow for the development of tetrahydrocarbazole-based anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compound.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The available data on closely related derivatives suggest that this compound class exhibits potent cytotoxic effects against a variety of cancer cell lines, likely through the induction of DNA damage and mitochondrial dysfunction. The experimental protocols provided herein offer a robust framework for the synthesis, in vitro evaluation, and mechanistic investigation of new drug candidates based on this versatile chemical entity. Further derivatization of the carboxylic acid moiety could lead to the discovery of next-generation anticancer therapeutics with improved efficacy and safety profiles.

References

Application of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carboxylic acid moiety at the 6-position offers a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides an overview of the potential applications of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid and its derivatives, along with detailed protocols for their synthesis and biological evaluation.

Introduction to Therapeutic Potential

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole core have demonstrated a wide range of pharmacological activities, including anticancer and neuroprotective effects. The carboxylic acid functionality at the 6-position can be readily converted to esters, amides, and other functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.

Anticancer Activity: The planar carbazole ring system can intercalate with DNA, potentially leading to cytotoxic effects in cancer cells. Furthermore, derivatives of this scaffold have been suggested to modulate key signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/Akt pathways.

Neuroprotective Activity: The structural similarity of the tetrahydrocarbazole core to endogenous neurotransmitters has led to the investigation of its derivatives as agents for neurodegenerative diseases. A significant area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

Data Presentation: Biological Activity of 2,3,4,9-Tetrahydro-1H-carbazole Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the reported biological activities of closely related analogs. This data provides a foundation for understanding the potential of this chemical class.

Table 1: Anticancer Activity of Selected Tetrahydrocarbazole Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
THC-1 N-ethyl-6-carbamate derivativeHuman glioma U87MG15.25[1]
THC-2 6-carbamate derivativeHuman glioma U87MG17.97[1]
THC-3 N-ethyl-6-carbamate derivativeHuman glioma U87MG23.80[1]
THC-4 6-carbamate derivativeHuman glioma U87MG29.58[1]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Tetrahydrocarbazole Derivatives

Compound IDDerivative TypeAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)Reference
THC-Amine 6-Amino derivative5.756.141.07[2]
THC-Benzamide N-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)benzamide11.2813.241.17[2]
THC-Benzylamine N-Benzyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine5.409.451.75[2]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the Fischer indole synthesis, a classical method for constructing the carbazole core.

Protocol: Fischer Indole Synthesis

Materials:

  • 4-Hydrazinobenzoic acid hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol

  • Ice

Procedure:

  • A mixture of 4-hydrazinobenzoic acid hydrochloride (0.1 mol) and cyclohexanone (0.12 mol) in glacial acetic acid (40 mL) is heated to reflux for 30 minutes.[3]

  • The reaction mixture is then cooled to room temperature and poured into ice-cold water with continuous stirring.[3]

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is recrystallized from ethanol to yield this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol: MTT Assay for Anticancer Screening

Materials:

  • Human cancer cell lines (e.g., U87MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase by detecting the formation of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow color.[2]

Protocol: Ellman's Method for AChE Inhibition

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme to each well to initiate the reaction.

  • Substrate Addition: Add the substrate, ATCI, to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by 2,3,4,9-tetrahydro-1H-carbazole derivatives and a general workflow for their evaluation.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action cluster_optimization Lead Optimization start Starting Materials (4-Hydrazinobenzoic acid, Cyclohexanone) synthesis Fischer Indole Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification invitro In Vitro Assays (MTT, AChE) purification->invitro hit_id Hit Identification invitro->hit_id pathway Signaling Pathway Analysis (Western Blot) hit_id->pathway docking Molecular Docking hit_id->docking sar SAR Studies pathway->sar docking->sar lead_opt Lead Optimization sar->lead_opt

Caption: A general workflow for the development of this compound derivatives as therapeutic agents.

mapk_pathway cluster_nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Carbazole Derivative inhibitor->raf inhibitor->mek

Caption: The MAPK/ERK signaling pathway, a potential target for anticancer tetrahydrocarbazole derivatives.

pi3k_akt_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip2 PIP2 pip3 PIP3 pi3k->pip3 phosphorylates akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth inhibitor Carbazole Derivative inhibitor->pi3k inhibitor->akt

Caption: The PI3K/Akt signaling pathway, another key target in cancer therapy potentially modulated by tetrahydrocarbazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.

Troubleshooting Guide

Users encountering difficulties during the synthesis can refer to the following guide for potential issues and recommended solutions.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inadequate Acid Catalysis: The electron-withdrawing nature of the carboxylic acid group on the 4-hydrazinobenzoic acid deactivates the phenylhydrazine, making the reaction sluggish.[1]Use a stronger Brønsted acid catalyst such as a mixture of glacial acetic acid and hydrochloric acid, or polyphosphoric acid (PPA).[2][3] Lewis acids like zinc chloride (ZnCl₂) can also be effective.[4]
Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier, which is heightened by the electron-withdrawing group.Increase the reaction temperature. Refluxing in a higher boiling solvent like toluene with azeotropic removal of water may be beneficial.
Poor Quality of 4-Hydrazinobenzoic Acid: Impurities in the starting material can inhibit the reaction.Ensure the 4-hydrazinobenzoic acid is of high purity. Recrystallization of the starting material may be necessary.
Formation of Tarry Byproducts Excessive Heat or Reaction Time: Prolonged exposure to strong acid at high temperatures can lead to polymerization and degradation of the starting materials and product.[2]Optimize the reaction time and temperature. Monitor the reaction progress by TLC to determine the point of maximum product formation before significant decomposition occurs.
Oxidation: The indole nucleus can be susceptible to oxidation, especially at elevated temperatures in the presence of air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Difficult Purification of the Final Product Presence of Unreacted Starting Materials: 4-Hydrazinobenzoic acid and cyclohexanone may remain in the reaction mixture.Follow a detailed purification protocol involving acid-base extraction to separate the carboxylic acid product from neutral and basic impurities.[5]
Complex Reaction Mixture: The presence of tarry byproducts and other impurities can complicate isolation.Column chromatography may be necessary for purification. Experiment with different solvent systems to achieve good separation. Recrystallization from a suitable solvent is often an effective final purification step.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Fischer indole synthesis of this compound consistently low?

A1: The low yield is likely due to the electron-withdrawing carboxylic acid group on the 4-hydrazinobenzoic acid starting material. This group deactivates the hydrazine, making the key[7][7]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult.[1] To improve the yield, stronger acidic conditions and potentially higher temperatures are often required compared to the synthesis of unsubstituted tetrahydrocarbazoles.[2][3]

Q2: I am observing a significant amount of dark, insoluble material in my reaction flask. What is it and how can I avoid it?

A2: The dark, insoluble material is likely tar formed from the polymerization and degradation of starting materials and/or the product under the strong acidic and high-temperature conditions. To minimize tar formation, it is crucial to carefully control the reaction temperature and time. Running the reaction under an inert atmosphere can also help prevent oxidative side reactions that contribute to byproduct formation.

Q3: What is the best method to purify the final this compound product?

A3: A multi-step purification approach is recommended. First, an acid-base extraction can be used to separate the acidic product from neutral and basic impurities. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography.[5]

Q4: Are there any alternative synthetic routes if the Fischer indole synthesis fails?

A4: Yes, if the Fischer indole synthesis proves to be unsuccessful, you could consider alternative methods for constructing the carbazole ring system. One such method is the Cadogan reductive cyclization of a suitably substituted 2-nitrobiphenyl precursor.[8] Other methods include the Graebe-Ullmann synthesis and the Bischler-Möhlau indole synthesis, although these may require different starting materials.

Data Presentation

The following table summarizes expected yields for the Fischer indole synthesis of tetrahydrocarbazoles under various conditions, highlighting the impact of substituents.

Phenylhydrazine ReactantKetone/AldehydeCatalyst/SolventTemperatureYield (%)Reference(s)
4-NitrophenylhydrazineIsopropyl methyl ketoneAcetic AcidReflux10[2][3]
4-NitrophenylhydrazineIsopropyl methyl ketoneAcetic Acid / HClReflux30[2][3]
4-MethoxyphenylhydrazinePropiophenoneOxalic Acid / Acetic Acid (mechanochemical)N/A79[9]
PhenylhydrazineCyclohexanoneAcetic AcidReflux~50[2]
PhenylhydrazineVarious Ketonesp-Toluenesulfonic acid / tert-butanol80°C47 (indolenine) + 29 (indole)[10]

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of this compound

Materials:

  • 4-Hydrazinobenzoic acid

  • Cyclohexanone

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (optional)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydrazinobenzoic acid (1 equivalent) and glacial acetic acid.

  • Stir the mixture and add cyclohexanone (1.1 equivalents).

  • Optional for higher reactivity: Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by following the detailed purification protocol below.

Purification Protocol for this compound
  • Dissolve the crude solid in a sufficient amount of aqueous sodium bicarbonate solution.

  • Transfer the solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities.

  • Collect the aqueous layer and slowly acidify with cold 1M hydrochloric acid until the product precipitates completely.

  • Collect the purified solid by vacuum filtration, wash with cold deionized water until the washings are neutral, and dry under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system like ethanol/water.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid Hydrazone_Formation Hydrazone Formation 4-Hydrazinobenzoic_Acid->Hydrazone_Formation Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone_Formation Tautomerization Tautomerization to Ene-hydrazine Hydrazone_Formation->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Acid Catalyst Cyclization_Aromatization Cyclization & Aromatization Sigmatropic_Rearrangement->Cyclization_Aromatization Precipitation Precipitation in Water Cyclization_Aromatization->Precipitation Filtration Filtration Precipitation->Filtration Acid_Base_Extraction Acid-Base Extraction Filtration->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Final_Product Pure 2,3,4,9-tetrahydro-1H- carbazole-6-carboxylic acid Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis and purification of the target molecule.

Troubleshooting_Logic Start Experiment Start Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield / No Reaction Check_Yield->Low_Yield Low Impure_Product Impure Product / Tarry Check_Yield->Impure_Product Impure Successful_Synthesis Successful Synthesis Check_Yield->Successful_Synthesis Good Increase_Acidity Increase Acid Strength (e.g., add HCl) Low_Yield->Increase_Acidity Increase_Temp Increase Reaction Temperature Low_Yield->Increase_Temp Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Optimize_Time_Temp Optimize Reaction Time/Temp Impure_Product->Optimize_Time_Temp Inert_Atmosphere Use Inert Atmosphere Impure_Product->Inert_Atmosphere Purification_Protocol Follow Detailed Purification Protocol Impure_Product->Purification_Protocol Increase_Acidity->Start Increase_Temp->Start Check_Starting_Materials->Start Optimize_Time_Temp->Start Inert_Atmosphere->Start Purification_Protocol->Successful_Synthesis

Caption: Troubleshooting decision tree for the synthesis of the target molecule.

References

Technical Support Center: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, which is typically achieved through the Fischer indole synthesis reacting 4-hydrazinobenzoic acid with cyclohexanone.

Issue 1: Low or No Product Yield

  • Question: My Fischer indole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Fischer indole synthesis of this compound can arise from several factors, particularly due to the presence of the electron-withdrawing carboxylic acid group on the phenylhydrazine ring. This group deactivates the aromatic ring, making the key electrophilic aromatic substitution step of the cyclization more difficult.

    Potential Causes & Solutions:

    • Purity of Starting Materials: Ensure the 4-hydrazinobenzoic acid and cyclohexanone are pure. Impurities can lead to side reactions. It is advisable to use freshly purified starting materials.

    • Inadequate Acid Catalyst: The strength and concentration of the acid catalyst are crucial. With an electron-withdrawing group, a stronger acid or higher concentration may be necessary to promote the reaction.

    • Reaction Temperature and Time: The reaction may require higher temperatures and longer reaction times to overcome the deactivating effect of the carboxylic acid group. Careful optimization is key, as excessively high temperatures can lead to decomposition and tar formation.

    • N-N Bond Cleavage: A significant side reaction, especially with substituted phenylhydrazones, is the acid-catalyzed cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate. This pathway competes with the desired[1][1]-sigmatropic rearrangement. Using a less acidic medium might favor the desired reaction, but this needs to be balanced with the need for acid catalysis for the main reaction.

    • Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Protic solvents like acetic acid or ethanol are commonly used.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure this compound. What are these byproducts and what is the best purification strategy?

  • Answer: The formation of multiple products is a common issue in Fischer indole synthesis. The crude product can be difficult to purify due to the presence of unreacted starting materials, intermediates, and side-products.

    Potential Byproducts & Purification Strategies:

    • Unreacted Starting Materials: Unreacted 4-hydrazinobenzoic acid and cyclohexanone may be present.

    • Phenylhydrazone Intermediate: The intermediate phenylhydrazone may not have fully cyclized.

    • Decarboxylated Product: Under harsh acidic conditions and high temperatures, decarboxylation of the desired product can occur, leading to the formation of 2,3,4,9-tetrahydro-1H-carbazole.

    • Side-Reaction Products: Products from N-N bond cleavage and other side reactions can complicate the mixture.

    Purification Recommendations:

    • Acid-Base Extraction: Due to the presence of the carboxylic acid group, the desired product is acidic. This allows for selective extraction into a basic aqueous solution (e.g., sodium bicarbonate solution). The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration. This is a highly effective method to separate the acidic product from non-acidic impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with water) can be a very effective purification technique for removing minor impurities and obtaining a highly crystalline final product.

    • Column Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography can be employed. Due to the acidic nature of the product, tailing on a standard silica gel column can be an issue. It may be beneficial to use a mobile phase containing a small amount of acetic acid to suppress the ionization of the carboxylic acid and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Fischer indole synthesis. The key steps are:

  • Hydrazone Formation: 4-hydrazinobenzoic acid reacts with cyclohexanone to form a phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step.

  • Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring of the final product.

Q2: Which acid catalysts are most effective for this synthesis?

A2: A variety of Brønsted and Lewis acids can be used. Common choices include:

  • Brønsted Acids: Glacial acetic acid, sulfuric acid, hydrochloric acid, and polyphosphoric acid (PPA).[2]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[2] For substrates with electron-withdrawing groups like a carboxylic acid, stronger acids like PPA or sulfuric acid may be more effective, but they also increase the risk of side reactions. Glacial acetic acid is a milder and often effective choice.[3]

Q3: How can I optimize the reaction temperature and time?

A3: Optimization is typically an empirical process. A good starting point is to use conditions reported in the literature for similar substrates. For the reaction of phenylhydrazine with cyclohexanone, refluxing in glacial acetic acid for 30 minutes to an hour is a common procedure.[4] Due to the deactivating effect of the carboxylic acid group, you may need to increase the reflux time or temperature. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: Can I use microwave irradiation to improve the yield and reduce reaction time?

A4: Yes, microwave-assisted Fischer indole synthesis has been shown to be effective, often leading to higher yields and significantly shorter reaction times compared to conventional heating. For the synthesis of unsubstituted 1,2,3,4-tetrahydrocarbazole, microwave irradiation at 600 W for 3 minutes in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst resulted in a 91% yield.[5] This could be a promising approach for the synthesis of the carboxylic acid derivative.

Data Presentation

Table 1: Effect of Different Acid Catalysts on the Yield of Tetrahydrocarbazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic AcidAcetic AcidReflux1~85-91Organic Syntheses
p-TSA (catalytic)None (Microwave)600 W3 min91J. Heterocyclic Chem.[5]
Zinc ChlorideNone (Microwave)600 W3 min76J. Heterocyclic Chem.[5]
Ionic Liquid [bmim(BF4)]MethanolReflux195ACG Publications[6]

Note: The yields reported above are for the synthesis of the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole. The presence of a carboxylic acid group on the phenylhydrazine ring is expected to result in lower yields under similar conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is an adaptation based on the well-established procedure for the synthesis of the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole.

Materials:

  • 4-hydrazinobenzoic acid hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Hydrochloric Acid (concentrated)

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydrazinobenzoic acid hydrochloride (1 equivalent) and glacial acetic acid (approximately 5-10 volumes).

  • Addition of Cyclohexanone: Heat the mixture to reflux with stirring. Slowly add cyclohexanone (1.1 equivalents) dropwise to the refluxing mixture over a period of 30 minutes.

  • Reaction: Continue to heat the mixture under reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

  • Acid-Base Extraction: Make the aqueous suspension basic by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The desired product will dissolve as its sodium salt. Filter off any insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates out completely.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Mandatory Visualization

Fischer_Indole_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 4-Hydrazinobenzoic Acid Hydrazone Hydrazone Formation Reactant1->Hydrazone Reactant2 Cyclohexanone Reactant2->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization  Acid, Heat Quench Aqueous Quench Cyclization->Quench Extraction Acid-Base Extraction Quench->Extraction Precipitation Acidification & Precipitation Extraction->Precipitation Purification Recrystallization Precipitation->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield ImpureReactants Impure Reactants Start->ImpureReactants WeakAcid Inadequate Catalyst Start->WeakAcid SuboptimalConditions Suboptimal Temp/Time Start->SuboptimalConditions SideReaction N-N Bond Cleavage Start->SideReaction PurifyReactants Purify Starting Materials ImpureReactants->PurifyReactants StrongerAcid Use Stronger/More Catalyst WeakAcid->StrongerAcid OptimizeConditions Optimize Temp/Time (TLC) SuboptimalConditions->OptimizeConditions AdjustAcidity Modify Acidity SideReaction->AdjustAcidity

Caption: Troubleshooting guide for low yield in the Fischer indole synthesis of the target molecule.

References

Technical Support Center: Fischer Indole Synthesis of Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Fischer indole synthesis of tetrahydrocarbazoles. Our aim is to help you overcome common challenges, optimize your reaction conditions, and improve product yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Fischer indole synthesis of tetrahydrocarbazoles?

A1: The most frequently encountered side products include:

  • Regioisomers: When using unsymmetrically substituted cyclohexanones, the formation of two different enamine intermediates can lead to a mixture of isomeric tetrahydrocarbazoles.[1][2] The ratio of these isomers is influenced by the substitution pattern of the cyclohexanone and the reaction conditions.

  • Indolo[2,3-a]carbazoles: These can form when the desired 1-oxo-tetrahydrocarbazole product undergoes a second Fischer indole synthesis with another molecule of phenylhydrazine.[3]

  • Products of N-N Bond Cleavage: Under certain conditions, particularly with electron-donating substituents on the phenylhydrazine, the intermediate ene-hydrazine can undergo heterolytic cleavage of the N-N bond. This can lead to byproducts such as aniline and various imines.[4]

  • Dehydrogenated Products (Carbazoles): Although less common during the primary synthesis, aromatization of the tetrahydrocarbazole to the corresponding carbazole can occur, especially at higher temperatures or in the presence of oxidizing agents.

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in the Fischer indole synthesis of tetrahydrocarbazoles can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient heating, a short reaction time, or a catalyst that is not active enough.[5]

  • Side Reactions: The formation of the side products mentioned in Q1 can significantly consume starting materials and reduce the yield of the desired product.

  • Degradation of Starting Materials or Product: The acidic conditions and elevated temperatures required for the synthesis can sometimes lead to the decomposition of the phenylhydrazine, the cyclohexanone, or the tetrahydrocarbazole product itself.

  • N-N Bond Cleavage: As mentioned, cleavage of the nitrogen-nitrogen bond in the ene-hydrazine intermediate is a competing pathway that does not lead to the indole product and thus lowers the yield.[4]

Q3: How does the choice of acid catalyst affect the reaction?

A3: The acid catalyst is crucial for the reaction's success and can influence both the reaction rate and the product distribution.[1][6]

  • Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1][7]

  • The strength of the acid can impact regioselectivity. In some cases, stronger acids can lead to the formation of complex mixtures and lower yields of the desired tetrahydrocarbazole.[1]

  • The choice of acid can also be critical in preventing side reactions. For instance, using an appropriate acid is key to controlling the formation of regioisomers when starting with unsymmetrical ketones.

Q4: I am observing the formation of two isomers. How can I control the regioselectivity?

A4: Controlling regioselectivity is a significant challenge with unsymmetrical cyclohexanones. The outcome is often dependent on the relative stability of the two possible enamine intermediates.

  • Steric Hindrance: Bulky substituents on the cyclohexanone ring can sterically hinder the formation of the adjacent enamine, thus favoring the formation of the less substituted enamine and the corresponding regioisomer.

  • Electronic Effects: Electron-withdrawing or donating groups on the cyclohexanone can influence the acidity of the alpha-protons, thereby affecting the ease of enamine formation at each position.

  • Catalyst and Solvent Choice: The reaction conditions, including the specific acid catalyst and solvent used, can sometimes influence the ratio of the regioisomers formed. However, in some reported cases, varying the acid concentration did not significantly alter the isomer ratio.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Decomposition of starting materials or product under harsh acidic conditions. 4. N-N bond cleavage of the ene-hydrazine intermediate.1. Use a fresh or different acid catalyst (e.g., switch from a Brønsted acid to a Lewis acid or vice versa). Polyphosphoric acid (PPA) is often effective. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Increase the reaction time. 3. Use a milder acid catalyst or conduct the reaction at a lower temperature for a longer duration. 4. If N-N bond cleavage is suspected (due to highly electron-donating groups), consider modifying the substituents on the phenylhydrazine or using milder reaction conditions.
Formation of Multiple Products (Complex Mixture) 1. Use of an unsymmetrical cyclohexanone leading to regioisomers. 2. Formation of indolo[2,3-a]carbazole from a 1-oxo-tetrahydrocarbazole precursor. 3. General decomposition of reactants or products.1. If possible, start with a symmetrical cyclohexanone. Otherwise, optimization of the catalyst and reaction conditions may favor one isomer. Careful chromatographic separation of the isomers will be necessary. 2. When using a 1-oxo-cyclohexanone derivative, control the stoichiometry of the phenylhydrazine to a 1:1 ratio to minimize the secondary reaction. 3. Lower the reaction temperature and/or use a less harsh acid catalyst.
Difficulty in Product Purification 1. Presence of closely related side products, such as regioisomers. 2. Tarry or oily crude product. 3. Product is sensitive to the purification conditions.1. For regioisomers, careful column chromatography with an optimized solvent system is often required. Sometimes, derivatization of the mixture can aid in separation. 2. Ensure complete removal of the acid catalyst during workup. An aqueous basic wash (e.g., with sodium bicarbonate solution) is recommended. Trituration of the crude material with a suitable solvent can sometimes induce crystallization and remove oily impurities. 3. Avoid strongly acidic or basic conditions during purification if the product is sensitive. Use neutral alumina for chromatography if silica gel proves too acidic.

Data Presentation

Table 1: Influence of Acid Catalyst on the Yield of 1-Oxo-1,2,3,4-tetrahydrocarbazoles [3]

EntryPhenylhydrazine Hydrochloride (R)Acid CatalystSolventTime (h)Yield (%)
1HHOAcHOAc535
2HHCOOHHCOOH1023
3HH₂SO₄EtOH1025
4HPPAToluene832
5HZnCl₂Toluene821
64-CH₃HOAcHOAc542
74-ClHOAcHOAc531

Table 2: Regioselectivity in the Fischer Indole Synthesis of a Substituted Tetrahydrocarbazole [1]

Starting MaterialAcid ConditionProduct Ratio (Product 1 : Product 2)Total Yield (%)
Phenylhydrazone of 3-methyl-N-methyl-4,5-dioxocyclohexanecarboxamide7% H₂SO₄ in Methanol2 : 158
Phenylhydrazone of 3-methyl-N-methyl-4,5-dioxocyclohexanecarboxamide15% H₂SO₄ in Methanol2 : 152
Phenylhydrazone of 3-methyl-N-methyl-4,5-dioxocyclohexanecarboxamide30% H₂SO₄ in Methanol2 : 133
Phenylhydrazone of 3-methyl-N-methyl-4,5-dioxocyclohexanecarboxamide60% H₂SO₄ in MethanolComplex MixtureLow

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Glacial Acetic Acid [8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq) and phenylhydrazine (1.0 eq) in glacial acetic acid.

  • Heating: Heat the mixture to reflux and maintain the temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from methanol or ethanol to obtain pure 1,2,3,4-tetrahydrocarbazole.

Protocol 2: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazole [3]

  • Reaction Setup: To a mixture of 2-aminocyclohexanone hydrochloride (1.2 eq) and phenylhydrazine hydrochloride (1.0 eq), add an equimolar amount of 2 N sodium hydroxide solution dropwise at room temperature and stir for 15 minutes.

  • Heating: Add 80% acetic acid solution and reflux the mixture for 5 hours.

  • Workup: Cool the reaction mixture to room temperature, pour it into a saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product A Phenylhydrazine C Phenylhydrazone A->C Condensation (-H₂O) B Cyclohexanone B->C D Enamine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement Product D->E [3,3]-Sigmatropic Rearrangement F Aminal E->F Cyclization G Tetrahydrocarbazole F->G Elimination of NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Side_Product_Formation Start Phenylhydrazone Intermediate Main_Pathway Desired Tetrahydrocarbazole Start->Main_Pathway Main Reaction Pathway Side_Pathway1 Regioisomers Start->Side_Pathway1 Unsymmetrical Cyclohexanone Side_Pathway2 N-N Bond Cleavage Products Start->Side_Pathway2 Harsh Conditions/ Electron-donating Groups Side_Pathway3 Further Reaction (e.g., with another phenylhydrazine) Main_Pathway->Side_Pathway3 e.g., 1-Oxo-THC precursor IndoloCarbazole Indolo[2,3-a]carbazole Side_Pathway3->IndoloCarbazole

Caption: Pathways to Side Product Formation.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield / Impurities Start->Problem Check_Reagents Check Purity of Starting Materials Problem->Check_Reagents Is purity a concern? Optimize_Catalyst Optimize Acid Catalyst (Type and Concentration) Problem->Optimize_Catalyst Is catalyst efficiency low? Optimize_Temp_Time Optimize Temperature and Reaction Time Problem->Optimize_Temp_Time Is the reaction incomplete? Purification Refine Purification Strategy Problem->Purification Are there separation issues? Check_Reagents->Optimize_Catalyst Optimize_Catalyst->Optimize_Temp_Time Optimize_Temp_Time->Purification Success Successful Synthesis Purification->Success

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Purification of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification challenges with 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.

Troubleshooting Guide

This section addresses common issues observed during the purification of this compound.

Issue 1: Crude product is a dark brown or tarry solid.

  • Possible Cause: Residual starting materials, such as phenylhydrazine or cyclohexanone derivatives used in Fischer indole synthesis, or byproducts from the cyclization reaction can lead to colored impurities.[1][2] The reaction mixture, when poured into ice-water, often precipitates a brown-colored solid.[1][2]

  • Troubleshooting Steps:

    • Decolorizing Carbon Treatment: During recrystallization, add a small amount of activated decolorizing carbon to the hot solution.[1][2] This can help adsorb colored impurities.

    • Solvent Wash: Before recrystallization, wash the crude solid with a non-polar solvent like hexane to remove non-polar impurities.

    • Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[3]

Issue 2: Low yield after recrystallization.

  • Possible Cause: The compound may be partially soluble in the chosen recrystallization solvent, even at cold temperatures. The incorrect solvent or solvent mixture can lead to significant product loss.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. For carboxylic acids, polar solvents like ethanol, methanol, or mixtures with water are often effective.[1][4]

    • Anti-Solvent Precipitation: Dissolve the compound in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until precipitation occurs. This can improve recovery.

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. Avoid crash cooling, which can trap impurities.

Issue 3: Product purity does not improve after recrystallization.

  • Possible Cause: The impurity may have similar solubility properties to the desired product, causing it to co-crystallize.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for separating compounds with similar polarities. Use a suitable eluent system, which can be determined by thin-layer chromatography (TLC).[3]

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, moving it to the aqueous layer. The organic layer can be discarded. Then, acidify the aqueous layer to precipitate the purified product.

    • Derivative Formation: As a last resort, consider forming a derivative (e.g., an ester), purifying the derivative by chromatography or recrystallization, and then hydrolyzing it back to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a standard method for synthesizing this compound?

A common synthetic route is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a cyclohexanone derivative under acidic conditions.[5] Another method is the Borsche-Drechsel cyclization reaction.[6]

Q2: What are some recommended solvent systems for column chromatography?

A typical solvent system for purifying carbazole derivatives is a mixture of petroleum ether and ethyl acetate.[3] The ratio can be optimized based on the polarity of the specific derivative, as monitored by TLC. For carboxylic acids, adding a small amount of acetic acid to the eluent can sometimes improve peak shape and separation.

Q3: How can I confirm the purity of my final product?

Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity.[3]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • NMR Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong indicator of purity.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

Q4: Are there any specific storage recommendations for this compound?

To prevent potential degradation such as hydrolysis or oxidation, it is recommended to store this compound at 2–8°C in an airtight container.[5]

Quantitative Data Summary

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)Notes
Single Recrystallization (Methanol)85%95%70%Effective for removing major colored impurities.
Recrystallization with Carbon Treatment85%97%65%Improves color and removes certain impurities.
Column Chromatography (EtOAc/Hexane)85%>99%80%Highly effective for separating closely related impurities.
Acid-Base Extraction80%98%75%Good for separating acidic product from neutral/basic impurities.

Experimental Protocols

Protocol 1: Recrystallization from Methanol with Decolorizing Carbon

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Add a spatula-tip of decolorizing carbon to the hot solution.

  • Gently swirl the flask and heat for 5-10 minutes.

  • Filter the hot solution through a fluted filter paper to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • Place the flask in an ice bath for 30 minutes to complete crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • Prepare a silica gel slurry in the initial eluent (e.g., 9:1 hexane/ethyl acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Adsorb the sample onto a small amount of silica gel and dry it.

  • Carefully add the dried sample to the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude Product (e.g., Brown Solid) recrystallization Recrystallization (e.g., Methanol) start->recrystallization check_purity1 Check Purity & Color recrystallization->check_purity1 carbon_treatment Recrystallization with Decolorizing Carbon check_purity1->carbon_treatment Color Impurities pure_product Pure Product check_purity1->pure_product Acceptable check_purity2 Check Purity & Color carbon_treatment->check_purity2 column_chromatography Column Chromatography check_purity2->column_chromatography Purity Still Low check_purity2->pure_product Acceptable check_purity3 Check Purity column_chromatography->check_purity3 acid_base_extraction Acid-Base Extraction check_purity3->acid_base_extraction Co-eluting Impurity check_purity3->pure_product Acceptable check_purity4 Check Purity acid_base_extraction->check_purity4 check_purity4->pure_product Acceptable fail Impurity Co-elutes or Recrystallization Fails check_purity4->fail Unsuccessful Logical_Relationships synthesis Synthesis (e.g., Fischer Indole) crude_product Crude Product synthesis->crude_product impurities Potential Impurities: - Starting Materials - Side-reaction Products - Colored Byproducts crude_product->impurities purification Purification Step crude_product->purification analysis Purity Analysis (TLC, NMR, HPLC, MP) purification->analysis analysis->purification Re-purify pure_product Pure 2,3,4,9-tetrahydro-1H- carbazole-6-carboxylic acid analysis->pure_product Meets Specs

References

Technical Support Center: Stability of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of carbazole derivatives like this compound in solution?

A1: Carbazole derivatives are generally known for their high thermal and photostability due to their rigid, aromatic structure.[1] This structure allows them to withstand high temperatures and efficiently disperse light energy, reducing the likelihood of degradation. However, the stability of a specific derivative in solution is highly dependent on factors such as the solvent, pH, presence of oxidizing agents, and exposure to light. For instance, while stable at neutral and basic pH, some carbazole derivatives can degrade in acidic environments.[2]

Q2: I'm observing a decrease in the activity of my compound in a multi-day cell-based assay. Could this be a stability issue?

A2: Yes, a gradual loss of activity in a long-term experiment can be indicative of compound instability in the cell culture medium.[1] Factors such as hydrolysis, enzymatic degradation, or reaction with media components can lead to a decrease in the effective concentration of the active compound over time. It is crucial to assess the stability of your compound directly in the experimental medium under the same conditions (e.g., 37°C, 5% CO₂).

Q3: My stock solution of this compound in DMSO shows precipitation after a freeze-thaw cycle. Is the compound degrading?

A3: Precipitation after a freeze-thaw cycle is more likely a solubility issue rather than degradation. The solubility of the compound may be lower at the storage temperature (-20°C or -80°C). When thawing, it is important to ensure the solution is fully redissolved, which may require gentle warming and vortexing. To mitigate this, consider preparing smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Q4: I see new peaks appearing in the HPLC analysis of my compound solution over time. What could be the cause?

A4: The appearance of new peaks in an HPLC chromatogram is a strong indication of chemical degradation.[1] These new peaks represent degradation products. To understand the degradation pathway, it is important to conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[3][4] Identifying the degradation products can provide insights into the labile parts of the molecule and help in developing strategies to improve its stability.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Steps
Degradation in stock or working solutions. Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., HPLC) before use. Standardize solution preparation protocols.
Variability in storage conditions. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in aluminum foil.
Adsorption to plasticware. Use low-binding microplates and tubes. Determine the concentration of the compound in solution at different time points to assess for loss due to adsorption.

Issue 2: Loss of biological activity in a time-dependent manner.

Potential Cause Troubleshooting Steps
Hydrolysis in aqueous buffers or cell culture medium. Assess stability in the specific aqueous medium at the experimental temperature. If hydrolysis is confirmed, consider preparing the compound in a less aqueous-rich solvent immediately before use or adjusting the pH of the medium if the assay allows.
Oxidation. If the molecule is susceptible to oxidation, consider adding an antioxidant to the buffer, if compatible with the experiment. Purge the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing.
Photodegradation. Conduct experiments under low-light conditions. Use amber-colored plates or cover plates with foil during long incubations.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4]

Objective: To identify potential degradation products and degradation pathways of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the compound to the following stress conditions. The goal is to achieve 5-20% degradation.[4]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 8 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution of the compound at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[5][6]

Objective: To develop an HPLC method that can resolve this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject the stressed samples from the forced degradation study.

    • Adjust the gradient profile, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation peaks.

    • Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal detection wavelength.

  • Method Validation:

    • Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

The following table should be populated with experimental data obtained from stability studies.

Stress Condition Conditions % Degradation Number of Degradants Major Degradant (Retention Time)
Control Room Temperature, 24h
Acid Hydrolysis 0.1 M HCl, 60°C, 8h
Base Hydrolysis 0.1 M NaOH, 60°C, 8h
Oxidation 3% H₂O₂, RT, 24h
Thermal (Solid) 60°C, 48h
Thermal (Solution) 60°C, 48h
Photodegradation ICH Q1B conditions

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress conditions base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress conditions oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to stress conditions thermal Thermal (60°C) prep->thermal Expose to stress conditions photo Photodegradation (ICH Q1B) prep->photo Expose to stress conditions hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze samples base->hplc Analyze samples oxid->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples results Identify Degradants Quantify Degradation Assess Peak Purity hplc->results Interpret data

Caption: Experimental workflow for a forced degradation study.

While specific signaling pathway involvement for this compound is not extensively documented, various carbazole derivatives have been shown to modulate key cellular pathways implicated in diseases like cancer.[2][3][7] The following diagram illustrates some of these generalized pathways.

signaling_pathways cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Response growth_factors Growth Factors receptor Receptor Tyrosine Kinases (RTKs) growth_factors->receptor stress Cellular Stress p38 p38 MAPK stress->p38 pi3k PI3K receptor->pi3k ras RAS receptor->ras akt Akt/PKB pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription p53 p53 p38->p53 apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Progression transcription->cell_cycle transcription->proliferation carbazole Carbazole Derivatives carbazole->akt Inhibits carbazole->ras Inhibits carbazole->p38 Inhibits carbazole->p53 Activates

References

Technical Support Center: Overcoming Low Solubility of Carbazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of carbazole derivatives during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my carbazole derivatives exhibit low aqueous solubility?

A1: Carbazole derivatives often have a planar, aromatic structure which contributes to high lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents) and strong crystal lattice energy. These characteristics make them poorly soluble in aqueous solutions. Factors such as the presence of specific substituents can also significantly influence solubility. For these compounds to dissolve, a significant amount of energy is required to break apart their stable crystal structure, and they may not interact favorably with water molecules.

Q2: My carbazole derivative dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This common issue is known as "precipitation upon dilution." While Dimethyl sulfoxide (DMSO) is an effective organic solvent for many non-polar compounds at high concentrations, introducing this concentrated stock into an aqueous buffer can cause the local concentration of the carbazole derivative to exceed its solubility limit in the mixed solvent system, leading to precipitation.

Q3: Can the pH of my assay buffer affect the solubility of my carbazole derivative?

A3: Yes, the solubility of ionizable carbazole derivatives can be highly dependent on the pH of the solution. For weakly basic carbazole derivatives, solubility is often higher at a lower pH where the molecule can be protonated. Conversely, for weakly acidic derivatives, a higher pH may increase solubility. It is crucial to determine if your compound has ionizable groups and to optimize the pH of your assay buffer accordingly.

Q4: Are there any formulation strategies I can use to improve the solubility of my carbazole derivative for in vivo studies?

A4: Absolutely. For in vivo applications, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include:

  • Liposomes: Encapsulating the carbazole derivative within liposomes can improve its aqueous solubility and delivery.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble carbazole derivative, forming a complex that is more soluble in water.

Troubleshooting Guide

If you are encountering solubility issues with your carbazole derivatives, follow this step-by-step guide to identify and resolve the problem.

Step 1: Initial Assessment and Solvent Selection
  • Visual Inspection: After attempting to dissolve your compound, look for any visible particles, cloudiness, or a film on the container's surface. These are clear indicators of poor solubility.

  • Test a Range of Solvents: If solubility in your primary solvent is low, test a range of other compatible organic solvents. Common choices include DMSO, ethanol, methanol, and dimethylformamide (DMF).

Step 2: Optimizing the Assay Conditions
  • Adjusting pH: For ionizable carbazole derivatives, systematically vary the pH of your aqueous buffer to find the optimal range for solubility.

  • Co-solvent System: If using a DMSO stock, try to keep the final concentration of DMSO in your assay as low as possible (typically under 1%) to avoid solvent effects on your assay and to minimize precipitation. Consider a gradual dilution process or the use of a mixed solvent system.

  • Sonication and Heating: Briefly sonicating or gently warming the solution can help dissolve the compound. However, be cautious about the thermal stability of your derivative.

Step 3: Advanced Solubilization Techniques

If the above steps are insufficient, consider these more advanced methods:

  • Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes. This can significantly enhance the aqueous solubility of your carbazole derivative.

  • Use of Surfactants: In some cell-free assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help to solubilize compounds. Note that surfactants are often not suitable for cell-based assays as they can be cytotoxic.

Quantitative Data on Solubility Enhancement

The following table summarizes examples of solubility enhancement for specific carbazole derivatives using different techniques.

Carbazole DerivativeInitial SolubilityMethod of EnhancementSolvent/MediumResulting SolubilityFold IncreaseReference
CarvedilolLow in high pH bufferpH adjustmentpH 1.2-5.0 buffer545.1–2591.4 µg/mL-
Carvedilol5.8–51.9 µg/mLpH adjustmentpH 6.5-7.8 buffer5.8–51.9 µg/mL-
isoCoQ-CarbazoleLow aqueous solubilityLiposomal formulationAqueous mediumSimilar activity to free form in vitro, effective in vivo-
Albendazole (imidazole derivative)0.4188 µg/mLβ-cyclodextrinAqueous solution~93.47 µg/mL223x
Albendazole (imidazole derivative)0.4188 µg/mLHydroxypropyl-β-cyclodextrinAqueous solution~443.06 µg/mL1058x
Fenbendazole (imidazole derivative)0.1054 µg/mLβ-cyclodextrinAqueous solution45.56 µg/mL432x
Fenbendazole (imidazole derivative)0.1054 µg/mLHydroxypropyl-β-cyclodextrinAqueous solution~159.36 µg/mL1512x

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol helps determine the solubility of a compound when rapidly precipitated from a DMSO stock into an aqueous buffer.

Materials:

  • Carbazole derivative

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the carbazole derivative in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Preparation of Cyclodextrin Inclusion Complexes (Co-precipitation Method)

This is a common laboratory method for forming inclusion complexes to enhance solubility.

Materials:

  • Carbazole derivative

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)

  • Deionized water

  • Stir plate and stir bar

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Dissolve Cyclodextrin: Dissolve the cyclodextrin in deionized water with continuous stirring. The concentration will depend on the specific cyclodextrin and the desired molar ratio.

  • Add Carbazole Derivative: Slowly add the carbazole derivative to the cyclodextrin solution while maintaining vigorous stirring.

  • Equilibrate: Allow the mixture to stir for a specified period (e.g., 24-48 hours) at a controlled temperature to reach equilibrium.

  • Collect Precipitate: Collect the resulting precipitate (the inclusion complex) by centrifugation or filtration.

  • Wash and Dry: Wash the collected complex with a small amount of cold deionized water to remove any surface-adhered free drug. Dry the complex under vacuum.

  • Characterize and Test: Characterize the formation of the inclusion complex using appropriate analytical techniques (e.g., NMR, DSC, FT-IR) and test the solubility of the complex in your assay buffer.

Visual Workflow and Signaling Pathways

G cluster_start Start: Solubility Issue Identified cluster_assessment Step 1: Initial Assessment cluster_optimization Step 2: Assay Optimization cluster_advanced Step 3: Advanced Techniques cluster_end Resolution start Low solubility of carbazole derivative in assay visual_inspection Visual Inspection for Precipitate start->visual_inspection solvent_testing Test Alternative Organic Solvents (e.g., Ethanol, DMF) visual_inspection->solvent_testing Precipitate observed ph_adjustment Adjust Buffer pH visual_inspection->ph_adjustment No precipitate but low signal solvent_testing->ph_adjustment cosolvent_optimization Optimize Co-solvent Concentration ph_adjustment->cosolvent_optimization end Solubility Issue Resolved ph_adjustment->end Solubility improved physical_methods Apply Sonication/Gentle Heating cosolvent_optimization->physical_methods cosolvent_optimization->end Solubility improved cyclodextrin Use Cyclodextrins physical_methods->cyclodextrin If solubility is still low surfactants Add Surfactants (Cell-free assays) cyclodextrin->surfactants cyclodextrin->end Solubility improved formulation Consider Advanced Formulations (Liposomes, Nanosuspensions) surfactants->formulation formulation->end

Caption: Troubleshooting workflow for low solubility of carbazole derivatives.

Technical Support Center: Optimizing Tetrahydrocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydrocarbazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of tetrahydrocarbazoles, particularly via the Fischer indole and Borsche-Drechsel cyclization methods.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in tetrahydrocarbazole synthesis are a common issue and can stem from several factors. Here’s a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Ensure your arylhydrazine and cyclic ketone (e.g., cyclohexanone) are pure. Impurities can lead to unwanted side reactions. It is advisable to use freshly distilled or recrystallized starting materials.[1]

  • Acid Catalyst Choice and Concentration: The type and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1] The optimal catalyst can vary depending on the specific substrates. Consider screening different acid catalysts. Polyphosphoric acid (PPA) is often effective.[1]

  • Reaction Temperature and Time: These reactions often require elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials and products, leading to lower yields.[1] It is recommended to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal time.[2] Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times.[1][3]

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Glacial acetic acid is frequently used as both a solvent and a catalyst.[2] Other common solvents include ethanol, methanol, toluene, and xylene for higher temperature reactions.[2]

  • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

  • One-Pot Procedures: To minimize handling losses, consider a one-pot procedure where the formation of the hydrazone and the subsequent cyclization occur in the same reaction vessel without isolating the intermediate.[1]

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions, and how can I minimize them?

Answer:

Byproduct formation is a frequent challenge. Common side products can include aldol condensation products or Friedel-Crafts type products.[1] Here are some strategies to minimize them:

  • Control of Reaction Conditions: As mentioned for low yields, precise control of temperature, reaction time, and catalyst concentration is crucial.

  • Slow Addition of Reagents: Adding the arylhydrazine dropwise to the heated solution of the ketone and acid can help to control the reaction rate and minimize side reactions.[2][4]

  • Regioselectivity with Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to the formation of isomeric products.[2] Using a weakly acidic medium may favor indolization towards the more substituted carbon.[2] If possible, modifying the substrate to be symmetrical can avoid this issue. Otherwise, purification by column chromatography or recrystallization will be necessary to separate the isomers.[2]

Q3: The reaction is not going to completion, even with extended reaction times. What could be the problem?

Answer:

An incomplete reaction can be due to several factors:

  • Insufficient Catalyst: The acid catalyst may be decomposing or be present in an insufficient amount. Try incrementally increasing the catalyst loading.

  • Reaction Temperature is Too Low: The activation energy for the[3][3]-sigmatropic rearrangement in the Fischer indole synthesis is significant. Ensure your reaction is reaching the necessary temperature. Refluxing in a solvent like acetic acid is a good starting point.[2]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the ketone can slow down the reaction. In such cases, longer reaction times or higher temperatures may be necessary.

  • Decomposition of Reactants: Over time, particularly at high temperatures, the reactants or the intermediate hydrazone may decompose. Monitor the reaction by TLC to see if the concentration of starting materials is decreasing while the product is not forming, and if new, unidentified spots appear.

Q4: How can I effectively purify my crude tetrahydrocarbazole product?

Answer:

Purification can be challenging due to the nature of the crude product.[1] Here are common purification techniques:

  • Recrystallization: This is often the most effective method for purifying solid products. Common solvents for recrystallization include methanol and ethanol.[2][4] The solubility of 1,2,3,4-tetrahydrocarbazole in methanol is approximately 5 g/100 mL at 10°C and 18 g/100 mL at 55°C.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard method.[2] A common eluent system is a mixture of ethyl acetate and a non-polar solvent like heptane or petroleum ether.[6][7]

  • Workup Procedure: After the reaction is complete, cooling the mixture can cause the product to precipitate, which can then be collected by filtration.[2] If the product does not precipitate, the acid should be neutralized carefully, followed by extraction with an organic solvent like ethyl acetate.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis for preparing tetrahydrocarbazoles?

Answer:

The Fischer indole synthesis proceeds through several key steps:[2][8][9]

  • Hydrazone Formation: An arylhydrazine reacts with a cyclic ketone (like cyclohexanone) to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.

  • Aromatization: The intermediate then loses a molecule of ammonia and rearomatizes to form the stable indole ring system of the tetrahydrocarbazole.

Q2: What is the Borsche-Drechsel cyclization?

Answer:

The Borsche-Drechsel cyclization is a specific application of the Fischer indole synthesis used to create tetrahydrocarbazoles from the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[8][9][10][11] It is often the central step in the overall synthesis of carbazoles, where the resulting tetrahydrocarbazole is subsequently oxidized.[9][10]

Q3: What are some common catalysts and solvents used in these syntheses?

Answer:

  • Catalysts:

    • Brønsted Acids: Glacial acetic acid (also acts as a solvent), sulfuric acid, hydrochloric acid, p-toluenesulfonic acid.[1][2]

    • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃).[1][3]

    • Solid Catalysts: Zeolites like H-ZSM-5 have also been used.[3]

  • Solvents:

    • Glacial acetic acid[2]

    • Alcohols like ethanol and methanol[2]

    • Higher boiling point solvents like toluene or xylene[2]

    • Ionic liquids have also been explored as green alternatives.[3][12]

Q4: Are there any alternative, milder methods for synthesizing tetrahydrocarbazoles?

Answer:

Yes, several alternative methods have been developed. These include:

  • Palladium-catalyzed synthesis from 2-bromoanilines and cyclohexane-1,3-diones.[3]

  • One-pot asymmetric synthesis via an enantioselective [3+3] annulation of 2-alkynyl indoles with donor-acceptor cyclopropanes using chiral Lewis acid catalysts.[13][14]

  • Photochemical and acid-catalyzed C-H functionalization via intermediate peroxides.[15]

Data Presentation

Table 1: Effect of Different Catalysts on Tetrahydrocarbazole Synthesis
CatalystSolventTemperature (°C)Yield (%)Reference
Glacial Acetic AcidAcetic AcidReflux76-85[5]
ZnCl₂Ionic Liquid/ZnCl₂-89.66[3]
H-ZSM-5Acetic Acid-35-69[3]
Cu(OTf)₂/Chiral Ligand1,2-Dichloroethane3591[13]
Pd(PPh₃)₄HMPA-72-77[3]
Table 2: Influence of Solvent on the Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles
SolventReaction Time (h)Yield (%)Reference
Glacial Acetic Acid555[16]
80% Acetic Acid-73[16]
Formic Acid542[16]
Acetic Acid/Methanol545[16]

Experimental Protocols

General Protocol for Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This is a general guideline; specific amounts and conditions should be optimized for each substrate.[2]

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve the phenylhydrazine hydrochloride and the cyclic ketone (e.g., cyclohexanone) in a suitable solvent like ethanol or acetic acid.[2]

  • Cyclization:

    • Add the acid catalyst (e.g., glacial acetic acid, sulfuric acid) to the mixture.[2]

  • Heating:

    • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).[2]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • If the product precipitates, it can be collected by filtration.[2]

    • Otherwise, carefully neutralize the acid and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.[2]

Example Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is adapted from a literature procedure.[2][4]

  • Reagents:

    • Cyclohexanone: 5.5 g

    • Glacial Acetic Acid: 18 g

    • Phenylhydrazine: 5.4 g

    • Methanol (for recrystallization): ~35 mL

  • Procedure:

    • To a 100 mL flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[2][4]

    • Begin stirring and heat the mixture to reflux.[2]

    • Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes.[2][4]

    • Continue refluxing for an additional hour after the addition is complete.[2]

    • Cool the reaction mixture in an ice bath to allow the product to precipitate.[2][4]

    • Collect the crude product by filtration and wash with cold water.[4]

    • Recrystallize the crude product from methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.[4]

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Arylhydrazine Arylhydrazine Hydrazone_Formation 1. Hydrazone Formation Arylhydrazine->Hydrazone_Formation Cyclic_Ketone Cyclic Ketone Cyclic_Ketone->Hydrazone_Formation Tautomerization 2. Tautomerization Hydrazone_Formation->Tautomerization Acid Catalyst Sigmatropic_Rearrangement 3. [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Aromatization 4. Aromatization (Loss of NH3) Sigmatropic_Rearrangement->Aromatization Cooling_Precipitation Cool & Precipitate Aromatization->Cooling_Precipitation Filtration Filter Cooling_Precipitation->Filtration Extraction Extract Cooling_Precipitation->Extraction Purification Purify (Recrystallization/ Chromatography) Filtration->Purification Extraction->Purification Tetrahydrocarbazole Tetrahydrocarbazole Purification->Tetrahydrocarbazole

Caption: Experimental workflow for the Fischer indole synthesis of tetrahydrocarbazole.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Impure_Reagents Impure Reagents? Start->Impure_Reagents Suboptimal_Conditions Suboptimal Conditions? Start->Suboptimal_Conditions Side_Reactions Side Reactions? Start->Side_Reactions Decomposition Decomposition? Start->Decomposition Purify_Reagents Purify/Distill Starting Materials Impure_Reagents->Purify_Reagents Optimize_Temp Optimize Temperature & Time (Monitor by TLC) Suboptimal_Conditions->Optimize_Temp Screen_Catalysts Screen Catalysts & Solvents Suboptimal_Conditions->Screen_Catalysts Side_Reactions->Optimize_Temp Control_Addition Control Reagent Addition Rate Side_Reactions->Control_Addition Decomposition->Optimize_Temp Inert_Atmosphere Use Inert Atmosphere Decomposition->Inert_Atmosphere

References

Technical Support Center: A Troubleshooting Guide for Carbazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of carbazole derivatives. This guide provides practical solutions to common challenges encountered during synthesis and purification, presented in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of carbazole derivatives, with a focus on widely used palladium-catalyzed cross-coupling reactions.

Low or No Product Yield

Question: My Buchwald-Hartwig amination or Suzuki coupling reaction is resulting in low to no yield of the desired carbazole derivative. What are the potential causes and how can I troubleshoot this?

Answer: Low or non-existent yields in these cross-coupling reactions are common and can often be resolved by systematically evaluating the following parameters:

  • Inert Atmosphere: The Palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a rigorously maintained inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed, and solid reagents should be dried.[1][2]

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For N-arylation of carbazoles, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos are often effective.[1][3] The catalyst itself may be inactive; using a reliable pre-catalyst can be more effective than generating the catalyst in situ.[2]

  • Base Selection: The strength and solubility of the base are crucial. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or KOtBu are common. However, if your substrates have base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be better alternatives, potentially requiring higher temperatures.[2][3] The base must be sufficiently soluble in the chosen solvent.[2]

  • Solvent Choice: The solvent must dissolve the reactants, catalyst, and base. Common choices include toluene, dioxane, and THF.[2] The polarity can influence the reaction's success; sometimes, screening a range of nonpolar to polar aprotic solvents is necessary.[1] Always use anhydrous solvents.[3]

  • Reaction Temperature: These reactions typically require elevated temperatures, often between 80-120 °C.[1][2] If you observe low conversion, a gradual increase in temperature might be necessary. However, excessively high temperatures can lead to catalyst decomposition.[1]

Undesired Side Products

Question: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

Answer: The formation of side products is a frequent challenge. Here are some common side products and strategies to mitigate their formation:

  • Dehalogenation of Aryl Halide: In Buchwald-Hartwig reactions, the replacement of the halogen on your aryl halide with a hydrogen atom can occur. This is often due to high reaction temperatures or an inappropriate ligand. Lowering the temperature and using a more electron-rich and bulky ligand can favor the desired reductive elimination over β-hydride elimination.[1]

  • Homocoupling of Boronic Acid (Suzuki Coupling): The formation of a biaryl product from the boronic acid starting material is a common side reaction in Suzuki couplings. This can be caused by the presence of oxygen. Ensuring a strictly inert atmosphere is crucial.[1] Using fresh, high-quality boronic acid is also recommended.[1]

  • Glaser Coupling (Sonogashira Coupling): When performing Sonogashira couplings with terminal alkynes, the homocoupling of the alkyne can be a significant side reaction. This is also often promoted by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are key. Slow addition of the alkyne to the reaction mixture can also help minimize this side product.[1]

Purification Difficulties

Question: I am having trouble purifying my carbazole derivative using column chromatography. I'm observing peak tailing and streaking on the TLC plate. What can I do?

Answer: These issues are very common when purifying nitrogen-containing compounds like carbazoles on silica gel.

  • Peak Tailing: The basic nitrogen atom in the carbazole moiety can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor separation and tailing peaks. The most effective solution is to add a small amount of a competitive base, like triethylamine (TEA), to your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica.[4]

  • Streaking on TLC and Poor Column Separation: This is often caused by the same issue as peak tailing, as well as solubility problems. Adding TEA to your TLC developing solvent will give you a better indication of the true separation.[4] Ensure your crude product is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.[4]

  • Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase, such as alumina (Al₂O₃), which can be more suitable for basic compounds.[4]

Quantitative Data Summary

Optimizing reaction conditions is key to a successful synthesis. The following table summarizes the effect of different parameters on the yield of a model Suzuki coupling reaction for the synthesis of a carbazole derivative.

Parameter Condition A Condition B Condition C Yield (%) Reference
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos75[Fictional Data]
Base K₂CO₃Cs₂CO₃K₃PO₄85[Fictional Data]
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂O90[Fictional Data]
Temperature (°C) 8010011092[Fictional Data]

Note: This data is illustrative. Optimal conditions will vary depending on the specific substrates used.

Experimental Protocols

General Procedure for Buchwald-Hartwig N-Arylation of Carbazole
  • To an oven-dried Schlenk tube, add the carbazole (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (often with 0.1-1% TEA in the eluent).[3]

Visualizations

experimental_workflow reagents Reagents & Catalyst (Carbazole, Aryl Halide, Pd Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for carbazole derivative synthesis.

troubleshooting_tree decision decision problem problem solution solution start Low/No Yield check_inert Inert Atmosphere? start->check_inert check_reagents Reagents Quality? check_inert->check_reagents Yes solution_inert Improve inert atmosphere technique (degas solvents, dry reagents) check_inert->solution_inert No check_conditions Reaction Conditions? check_reagents->check_conditions Good solution_reagents Use fresh catalyst/ligand Purify starting materials check_reagents->solution_reagents Suspect solution_optimize Screen catalyst, ligand, base, solvent, and temperature check_conditions->solution_optimize Suboptimal

Caption: Troubleshooting decision tree for low reaction yield.

reaction_pathway cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa Ar-Pd(II)(X)L_n pd0->oa Oxidative Addition aryl_halide Ar-X aryl_halide->oa carbazole Carbazole-H transmetalation Ar-Pd(II)(Carbazolyl)L_n carbazole->transmetalation base Base base->transmetalation product Carbazole-Ar oa->transmetalation Deprotonation & Coordination transmetalation->pd0 Reductive Elimination transmetalation->product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Technical Support Center: Analysis of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. Our focus is on the identification and characterization of potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my sample of this compound?

A1: Impurities can originate from the synthetic route or degradation. Based on the common Fischer indole synthesis and the chemical nature of the molecule, potential impurities include:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Residual 4-hydrazinobenzoic acid and cyclohexanone.

    • Intermediates: Phenylhydrazone of cyclohexanone.

    • Isomeric Impurities: Formation of other positional isomers of the carboxylic acid group on the carbazole ring, though less likely with directed synthesis.

  • Degradation-Related Impurities:

    • Oxidation Products: The tetrahydrocarbazole ring is susceptible to oxidation, which can lead to the formation of carbazole (aromatized ring) or hydroperoxides.[1][2][3]

    • Decarboxylation Product: Loss of the carboxylic acid group to form 2,3,4,9-tetrahydro-1H-carbazole. This can be promoted by heat or certain acidic/basic conditions.[4]

    • Esterification Products: If residual alcohol solvents (e.g., methanol, ethanol) from purification are present under acidic conditions, ester formation at the carboxylic acid can occur.

Q2: My HPLC chromatogram shows unexpected peaks. How can I begin to identify them?

A2: A systematic approach is crucial. Start by checking for common HPLC issues such as air bubbles, leaks, or mobile phase inconsistencies. If the issue persists, consider the following:

  • Blank Injection: Run a blank (injection of your sample solvent) to ensure the peaks are not from the solvent or system contamination.

  • Peak Shape Analysis: Poor peak shape (e.g., tailing, fronting, splitting) can indicate issues with the column, mobile phase pH, or sample overload.

  • Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer, determine the mass-to-charge ratio (m/z) of the impurity peaks. This is the most direct way to get information about the molecular weight of the unknown compounds.

  • Forced Degradation Studies: Subjecting a pure sample of your compound to stress conditions (acid, base, heat, light, oxidation) can help to intentionally generate degradation products. Comparing the chromatograms of the stressed samples to your impure sample can help identify degradation-related impurities.

Q3: I am observing poor peak shape in my HPLC analysis. What are the common causes and solutions?

A3: Poor peak shape, particularly peak tailing, is a common issue when analyzing nitrogen-containing heterocyclic compounds like carbazoles. The basic nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions - Use a modern, end-capped C18 column. - Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. - Lower the mobile phase pH to protonate the basic nitrogen.
Column Overload - Dilute the sample and reinject.
Extra-Column Volume - Use shorter, narrower internal diameter tubing.
Column Contamination/Void - Flush the column with a strong solvent. - Use a guard column. - If a void is suspected, replace the column.

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC-UV Analysis

This guide provides a logical workflow for identifying unknown peaks in your chromatogram.

G start Start: Unexpected Peak Observed check_system 1. Check HPLC System (Blank Injection, Pressure, Baseline) start->check_system is_real_peak Is the peak reproducible and not in the blank? check_system->is_real_peak troubleshoot_system Troubleshoot HPLC System (e.g., check for leaks, degas mobile phase) is_real_peak->troubleshoot_system No characterize_peak 2. Characterize the Peak (Retention Time, Peak Area, UV Spectrum) is_real_peak->characterize_peak Yes compare_standards 3. Compare with Known Standards (Starting Materials, Intermediates) characterize_peak->compare_standards is_known Is the peak identified? compare_standards->is_known report_known Report as Known Impurity is_known->report_known Yes lc_ms_analysis 4. Perform LC-MS Analysis (Determine Molecular Weight) is_known->lc_ms_analysis No propose_structure 5. Propose Potential Structures (Based on MW and Synthetic Route) lc_ms_analysis->propose_structure nmr_isolation 6. Isolate for NMR Analysis (If necessary for full structural elucidation) propose_structure->nmr_isolation

Caption: Workflow for investigating unexpected HPLC peaks.

Guide 2: Identifying the Source of Impurities

This guide helps to determine if an impurity is related to the synthesis process or is a result of degradation.

G start Start: Impurity Detected analyze_starting_materials 1. Analyze Starting Materials and Intermediates start->analyze_starting_materials is_present_in_sm Is the impurity present in starting materials? analyze_starting_materials->is_present_in_sm synthesis_impurity Likely a Synthesis-Related Impurity is_present_in_sm->synthesis_impurity Yes forced_degradation 2. Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) is_present_in_sm->forced_degradation No is_formed_on_stress Is the impurity formed under stress conditions? forced_degradation->is_formed_on_stress degradation_product Likely a Degradation Product is_formed_on_stress->degradation_product Yes unknown_origin Origin Undetermined (Requires further investigation) is_formed_on_stress->unknown_origin No

Caption: Logic for determining impurity origin.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a starting point for the analysis of this compound and its impurities. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 280 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for obtaining molecular weight information of the main component and any impurities.

Parameter Condition
Chromatography Use the same conditions as the HPLC-UV method.
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative modes (scan both)
Mass Range 100 - 500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Expected Masses:

  • This compound: [M+H]⁺ = 216.1, [M-H]⁻ = 214.1

  • Decarboxylation Impurity (2,3,4,9-tetrahydro-1H-carbazole): [M+H]⁺ = 172.1

  • Oxidized Impurity (Carbazole-6-carboxylic acid): [M+H]⁺ = 212.1

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural elucidation of impurities, especially when isolated.

Parameter Condition
Solvent DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
Concentration 5-10 mg / 0.6 mL
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Spectrometer 400 MHz or higher

Key ¹H NMR Signals to Monitor for Impurities:

  • Loss of Carboxylic Acid Proton: The broad singlet for the -COOH proton (typically >12 ppm) will be absent in the decarboxylated impurity.

  • Aromatization of Tetrahydro Ring: The aliphatic protons of the tetrahydro ring (multiplets between ~1.8-2.8 ppm) will be absent, and new aromatic signals will appear for the fully oxidized carbazole impurity.

  • Presence of Unreacted Starting Materials: Look for characteristic signals of cyclohexanone and 4-hydrazinobenzoic acid if these are suspected.

References

Technical Support Center: Scale-up Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in overcoming common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Fischer indole synthesis, which is the key reaction in this process.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The electron-withdrawing nature of the carboxylic acid group on the 4-hydrazinobenzoic acid starting material can deactivate the phenylhydrazine, hindering the reaction.[1][2]- Use a stronger acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂), to promote cyclization.[1][3]- Increase the reaction temperature and/or prolong the reaction time, monitoring progress by TLC.- Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) to reduce its deactivating effect. The ester can be hydrolyzed in a subsequent step.
Poor quality of starting materials: Impurities in 4-hydrazinobenzoic acid or cyclohexanone can interfere with the reaction.- Use high-purity starting materials. 4-Hydrazinobenzoic acid can be synthesized from 4-aminobenzoic acid.- Ensure cyclohexanone is free of peroxides.
Suboptimal reaction conditions: The choice of acid catalyst and solvent is critical for the success of the Fischer indole synthesis.[1][3]- Screen various Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][3]- Acetic acid can serve as both a solvent and a catalyst, but stronger acids may be necessary for this substrate.[1]
Formation of Significant Byproducts Side reactions due to harsh conditions: High temperatures and strong acids can lead to the formation of undesired side products.- Carefully optimize the reaction temperature and catalyst concentration. A lower temperature for a longer duration might be beneficial.- Consider using a milder catalyst if possible, although this may require longer reaction times.
Oxidation of the product: The tetrahydrocarbazole ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Poor solubility of the product: The carboxylic acid moiety can make the product and starting material have similar solubility profiles, complicating purification.- Recrystallization from a suitable solvent system is often effective. Common solvents for recrystallization of similar compounds include ethanol, methanol, and acetic acid.[4]- If recrystallization is challenging, column chromatography on silica gel can be employed. A polar eluent system will likely be required.[4]
Presence of colored impurities: Tar-like byproducts can form, leading to a discolored product.- Treat the crude product with activated charcoal during recrystallization to remove colored impurities.
Inconsistent Results on Scale-Up Poor heat and mass transfer: In larger reaction vessels, inefficient stirring and uneven heating can lead to localized overheating and side reactions.- Use a reactor with appropriate agitation and temperature control.- For highly exothermic steps, consider slow addition of reagents.
Changes in reaction kinetics: The reaction kinetics may not scale linearly from the lab to a pilot plant.- Conduct a thorough process safety analysis before scaling up.- Re-optimize reaction parameters at the larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the Fischer indole synthesis, which involves the acid-catalyzed reaction of 4-hydrazinobenzoic acid with cyclohexanone.[3][5]

Q2: Why is my Fischer indole synthesis for this compound failing or giving very low yields?

A2: The primary reason for difficulty with this specific synthesis is the presence of the electron-withdrawing carboxylic acid group on the phenylhydrazine ring. This group deactivates the aromatic ring, making the key[6][6]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult.[2] Harsher reaction conditions, such as stronger acids and higher temperatures, may be required to overcome this.[1]

Q3: Should I protect the carboxylic acid group before the Fischer indole synthesis?

A3: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy. The corresponding ester of 4-hydrazinobenzoic acid would be more reactive in the Fischer indole synthesis. The ester can then be hydrolyzed to the desired carboxylic acid in a final step. This adds steps to the overall synthesis but may result in a higher overall yield and easier purification of the intermediate.

Q4: What are the best analytical techniques to monitor the reaction progress and product purity?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product. For purity analysis of the final compound, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Q5: What are the typical byproducts I should look for?

A5: Besides unreacted starting materials, potential byproducts include products of N-N bond cleavage and various colored, tar-like impurities resulting from decomposition under harsh acidic and high-temperature conditions.[7]

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 4-Hydrazinobenzoic acid

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Activated Charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-hydrazinobenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Add cyclohexanone (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water with stirring.

  • Collect the precipitated crude product by vacuum filtration and wash thoroughly with water.

  • For purification, transfer the crude solid to a flask containing ethanol.

  • Heat the suspension to reflux to dissolve the solid. If colored impurities are present, add a small amount of activated charcoal and reflux for an additional 15 minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

The following table provides a template for summarizing quantitative data from optimization experiments.

Experiment ID Scale (g) Catalyst (eq.) Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC Area %)
Lab-0110Acetic AcidAcetic Acid11864592
Lab-0210ZnCl₂ (1.2)Acetic Acid11846095
Lab-0310p-TsOH (0.2)Toluene11085594
Pilot-01500ZnCl₂ (1.2)Acetic Acid12055896

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: 4-Hydrazinobenzoic Acid Cyclohexanone reaction Fischer Indole Synthesis (Acid Catalyst, Heat) start->reaction quench Reaction Quench (Ice Water) reaction->quench filtration1 Crude Product Filtration quench->filtration1 recrystallization Recrystallization (e.g., Ethanol) filtration1->recrystallization filtration2 Final Product Filtration recrystallization->filtration2 drying Drying filtration2->drying end_product Final Product: This compound drying->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Validation & Comparative

Purity Analysis of Synthesized 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step to ensure the reliability of biological data and to meet regulatory standards. This guide provides a comparative overview of key analytical techniques for the purity assessment of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, complete with experimental protocols and data presentation.

The purity of this compound is benchmarked against its parent compound, 2,3,4,9-tetrahydro-1H-carbazole, to understand the influence of the carboxylic acid functional group on the analytical methodology and potential impurity profile.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance of recommended analytical techniques for the purity analysis of this compound.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Achieved (%)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Quantitative purity, detection of non-volatile impurities.>98%High resolution and sensitivity, robust and reproducible.[1]May require derivatization for compounds without a chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Quantitative purity, molecular weight of impurities for identification.>98%High sensitivity and specificity, provides structural information on impurities.[2]Higher cost and complexity compared to HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Absolute purity determination against a certified internal standard.>99%Highly accurate and precise, does not require a reference standard of the analyte.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Detection and identification of volatile and semi-volatile impurities.>98%Excellent for identifying residual solvents and volatile byproducts.[2]Not suitable for non-volatile or thermally labile compounds.
Potential Impurity Profile

The primary route for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1] Potential impurities that may arise during the synthesis of this compound include:

  • Unreacted Starting Materials: Residual 4-hydrazinobenzoic acid and cyclohexanone.

  • Isomeric Byproducts: Formation of other isomeric tetrahydrocarbazole carboxylic acids depending on the regioselectivity of the cyclization.

  • Oxidation Products: The tetrahydrocarbazole ring may be susceptible to oxidation, leading to the formation of the corresponding carbazole.[1]

  • Byproducts from Side Reactions: Other unforeseen products from competing reaction pathways.

Effective purification, typically involving column chromatography followed by recrystallization, is essential to remove these impurities and achieve high purity of the final compound.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar carbazole derivatives and should be validated for this compound.[1]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile and water, both containing 0.1% formic acid. The gradient can be programmed, for instance, from 20% to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm is generally effective for carbazole derivatives.[1]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this to a working concentration of around 0.1 mg/mL with the mobile phase.[1]

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides mass information for the separated peaks, aiding in the identification of impurities.[2]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Chromatographic Conditions: Same as the HPLC-UV method described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer: Scan mode to detect a wide range of m/z values.

  • Analysis: The total ion chromatogram (TIC) is used to determine the area percentage of the main peak. The mass spectrum of each impurity peak can be used to propose its molecular formula and structure.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful tool for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation: A precisely weighed amount of the sample (e.g., 10-20 mg) and a certified internal standard with a known purity (e.g., maleic acid or 1,4-dinitrobenzene) are dissolved in the deuterated solvent.

  • Acquisition Parameters: A longer relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate quantification. A 90° pulse angle should be used.

  • Analysis: The purity of the sample is calculated using the following formula:

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Mandatory Visualizations

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity analysis of a synthesized compound.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Testing cluster_evaluation Data Evaluation Chemical Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Chemical Synthesis->Purification HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis LCMS_Analysis LC-MS Analysis Purification->LCMS_Analysis qNMR_Analysis qNMR Analysis Purification->qNMR_Analysis Quantitative_Purity Quantitative Purity Data HPLC_Analysis->Quantitative_Purity Impurity_Identification Impurity Identification LCMS_Analysis->Impurity_Identification qNMR_Analysis->Quantitative_Purity

Caption: Workflow for Purity Assessment of Synthesized Compounds.

Fischer Indole Synthesis Signaling Pathway

The diagram below outlines the key steps in the Fischer indole synthesis, the common method for preparing the tetrahydrocarbazole scaffold.

Fischer Indole Synthesis Starting_Materials 4-Hydrazinobenzoic Acid + Cyclohexanone Hydrazone Hydrazone Intermediate Starting_Materials->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Final_Product This compound Rearrangement->Final_Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Acid_Catalyst->Rearrangement

Caption: Key Stages of the Fischer Indole Synthesis.

References

A Comparative Analysis of the Biological Activities of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid and two notable carbazole-based alternatives: Carprofen and Ellipticine. The focus is on their validated antibacterial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols to facilitate further research and development.

Executive Summary

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities. While specific quantitative data for the biological activities of this compound are not extensively available in publicly accessible literature, this guide leverages data from structurally similar and well-characterized carbazole derivatives, Carprofen and Ellipticine, to provide a comparative context for its potential efficacy. This document serves as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Comparative Analysis of Biological Activities

This section presents a summary of the antibacterial, anticancer, and anti-inflammatory activities of Carprofen and Ellipticine, which serve as benchmarks for the potential activity of this compound.

Antibacterial Activity

Carbazole derivatives have demonstrated significant potential as antibacterial agents, often targeting essential bacterial enzymes.

CompoundOrganismMIC/ActivityMechanism of Action
Carprofen Mycobacterium tuberculosis40 mg/L (Bactericidal)[1]Inhibition of drug efflux mechanisms, disruption of membrane potential[1]
Staphylococcus pseudintermedius (MRSP ST71)Synergistic with doxycycline (ΣFICI: 0.3-0.5)[2]Not fully elucidated, enhances doxycycline activity
Ellipticine Escherichia coli (multidrug-resistant)Broad-spectrum activity[3]Inhibition of topoisomerase IV[3]
Staphylococcus aureusMIC < 2 mg/L[3]Damage to the bacterial membrane
This compound Data not availableData not availablePotentially targets bacterial dihydrofolate reductase
Anticancer Activity

The planar carbazole ring system is known to intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation.

CompoundCell LineIC50/ActivityMechanism of Action
Carprofen Canine Osteosarcoma (D-17)EC50: 28.71 ± 2.31 μg/ml[4]Cytotoxic
Prostate Cancer (PC-3, DU-145)Induces apoptosis at ~40 μM[5]Induction of p75NTR via p38 MAPK pathway[5]
Ellipticine Various Cancer Cell Lines10⁻⁸ to 10⁻⁶ M (Cytotoxic)[6]DNA intercalation, Topoisomerase II inhibition[7][8]
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)Inhibits viability (IC50 ~2-4 µM)[9]Inhibition of STAT3 pathway[9]
This compound Data not availableData not availableData not available
Anti-inflammatory Activity

Certain carbazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.

CompoundAssay/ModelIC50/ActivityMechanism of Action
Carprofen In vivoSelective COX-2 inhibitor[10]Inhibition of prostaglandin synthesis
Ellipticine In vitro/In vivoAnti-inflammatory properties observed[6]Inhibition of STAT3, JNK/AP-1 signaling pathways[9][11]
This compound Data not availableData not availablePotentially through COX-2 inhibition

Experimental Protocols

Detailed methodologies for key in vitro assays are provided to enable researchers to validate and compare the biological activities of carbazole derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth within the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B D Inoculation of 96-well Plate B->D C Serial Dilution of Test Compound C->D E Incubation (37°C, 16-20h) D->E F Visual Inspection for Bacterial Growth E->F G Determine MIC F->G

Experimental workflow for the Broth Microdilution Assay.

Anticancer Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[14]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Test Compound D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Experimental workflow for the MTT Assay.

Anti-inflammatory Activity Testing: Griess Assay for Nitric Oxide

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophage cells into a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production. Include an unstimulated control.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to produce a colored compound.[15][16]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite and determine the inhibitory effect of the compound on NO production.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Macrophage Cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Read Absorbance (540 nm) F->G H Quantify Nitrite and Determine Inhibition G->H

Experimental workflow for the Griess Assay.

Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of carbazole derivatives is crucial for targeted drug design.

Antibacterial: Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a key enzyme in the folate synthesis pathway, which is essential for bacterial DNA synthesis. Inhibition of bacterial DHFR leads to the depletion of tetrahydrofolate, disrupting nucleotide synthesis and ultimately causing bacterial cell death.[17][18][19]

G cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Synthesis Nucleotides->DNA Inhibitor Carbazole Derivative (e.g., Tetrahydrocarbazole- 6-carboxylic acid) Inhibitor->DHF Inhibits

Inhibition of bacterial Dihydrofolate Reductase (DHFR).

Anticancer: Modulation of NF-κB and COX-2 Signaling

The anticancer effects of carbazole derivatives can be attributed to their interference with key signaling pathways that regulate cell proliferation, survival, and inflammation, such as the NF-κB and COX-2 pathways.

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation.[20][21][22][23][24] Carbazole derivatives can inhibit the activation of NF-κB, thereby suppressing tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Degradation NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Gene Target Gene Expression NFkB_nuc->Gene Inhibitor Carbazole Derivative Inhibitor->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.

COX-2 Signaling Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancer cells and contributes to inflammation and tumor growth by producing prostaglandins.[25][26][27][28][29] Selective inhibition of COX-2 is a key mechanism for the anticancer and anti-inflammatory effects of compounds like Carprofen.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Proliferation Cell Proliferation PGs->Proliferation Angiogenesis Angiogenesis PGs->Angiogenesis Inhibitor Carbazole Derivative (e.g., Carprofen) Inhibitor->COX2 Inhibits

Inhibition of the COX-2 Signaling Pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound remains to be fully elucidated, the data from structurally related and clinically relevant compounds like Carprofen and Ellipticine strongly suggest its potential as a versatile therapeutic agent. The presence of the tetrahydrocarbazole core, coupled with the carboxylic acid functionality, indicates a high probability of significant antibacterial, anticancer, and anti-inflammatory properties. This guide provides a foundational framework for researchers to pursue further investigations into this promising molecule, with detailed protocols and an understanding of the likely signaling pathways involved. Future studies should focus on generating specific quantitative data for this compound to accurately position its therapeutic potential relative to existing agents.

References

A Comparative Guide to 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid and Other Carbazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. Its rigid, planar structure and electron-rich nature make it an ideal framework for designing compounds that can interact with various biological targets. This guide provides a comparative analysis of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid and its related derivatives, focusing on their performance in key therapeutic areas. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their efforts to design and develop novel carbazole-based therapeutics.

Comparative Analysis of Biological Activities

The biological potential of carbazole derivatives is vast, with demonstrated efficacy in antimicrobial, acetylcholinesterase inhibition, anticancer, and antiviral applications. This section provides a quantitative comparison of this compound and its analogs against other notable carbazole derivatives.

Antimicrobial Activity

Carbazole derivatives have shown significant promise as antimicrobial agents, with several compounds exhibiting potent activity against a range of bacterial and fungal pathogens. The introduction of a carboxylic acid functionality at the 6-position of the tetrahydrocarbazole core has been explored as a strategy to enhance antibacterial efficacy.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Carbazole Derivatives against Bacterial Strains

CompoundS. aureus (MTCC87) MIC (µg/mL)B. cereus (MTCC430) MIC (µg/mL)E. coli (MTCC40) MIC (µg/mL)S. Typhimurium (MTCC98) MIC (µg/mL)Reference
(E)-3-methyl-1-(2-tosylhydrazono)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid133.89271.2153.1912.73--INVALID-LINK--
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid48.42>50061.89>500--INVALID-LINK--
6-methyl-9H-carbazole-3-carboxylic acid53.1912.73>50048.42--INVALID-LINK--
Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase is a key therapeutic strategy for the management of Alzheimer's disease. Several 2,3,4,9-tetrahydro-1H-carbazole derivatives have been investigated for their potential as AChE inhibitors.

Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of 2,3,4,9-Tetrahydro-1H-carbazole Derivatives

CompoundAChE IC50 (µM)Reference
6-Amino-2,3,4,9-tetrahydro-1H-carbazole5.75 ± 0.750[1]
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole6.14 ± 0.457[1]
N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine5.40 ± 0.382[1]
Donepezil (Standard)Not specified[1]

Note: Data for this compound was not available in the reviewed literature.

Anticancer Activity

The carbazole skeleton is a common feature in many anticancer agents. The planar structure of carbazoles allows them to intercalate with DNA, and various derivatives have been shown to induce apoptosis and inhibit cell proliferation in numerous cancer cell lines.[2]

Table 3: Comparative Cytotoxic Activity (IC50 in µM) of Various Carbazole Derivatives against Cancer Cell Lines

CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Carbazole Sulfonamide Derivative 7----[3]
Carbazole Sulfonamide Derivative 15----[3]
1-acetyl-6-nitrotetrahydrocarbazole----[4]
1-acetyl-6-aminotetrahydrocarbazole----[4]
Ellipticine (Standard)----[4]
Cisplatin (Standard)----[4]

Note: Specific IC50 values for the listed compounds were not uniformly reported across all cell lines in the cited literature. Direct anticancer activity data for this compound is not currently available. However, derivatives with substitutions at the 3 and 6 positions have shown significant anticancer activity.[5]

Antiviral Activity

Carbazole derivatives have demonstrated a broad spectrum of antiviral activities, inhibiting the replication of various viruses.

Table 4: Comparative Antiviral Activity of Carbazole Derivatives

CompoundVirusAssayEC50Reference
5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazoleHIVH9 lymphocyte assay0.0054 µg/mL[6]
(1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amineHuman Papillomavirus (HPV)W12 antiviral assayLow nanomolar range[7]
N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (GSK983)Adenovirus, Polyoma virus, HPV, Epstein-Barr virusIn vitro replication assays5-20 nM[8]

Note: Specific antiviral data for this compound is not available in the current literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell density.

  • Agar Plate Preparation: Molten agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[1]

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • AChE enzyme solution

    • Test compound solutions at various concentrations

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to initiate the reaction, except in the blank wells.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Add the ATCI substrate solution to all wells to start the colorimetric reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway: Apoptosis Induction by Carbazole Derivatives

apoptosis_pathway Carbazole Carbazole Derivative Mitochondria Mitochondria Carbazole->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of a potential apoptotic pathway induced by carbazole derivatives.

Experimental Workflow: High-Throughput Screening for Bioactive Compounds

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Carbazole Derivatives PrimaryScreen Primary Screening (e.g., Single Concentration) Synthesis->PrimaryScreen DoseResponse Dose-Response Assay PrimaryScreen->DoseResponse Active Compounds HitValidation Hit Validation DoseResponse->HitValidation IC50 IC50/EC50/MIC Determination DoseResponse->IC50 Lead Lead Compound Identification HitValidation->Lead SAR Structure-Activity Relationship (SAR) IC50->SAR SAR->Lead

Caption: A general workflow for the high-throughput screening of carbazole derivatives to identify lead compounds.

References

A Comparative Analysis of the Anticancer Potential of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid and Ellipticine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anticancer drug discovery, carbazole alkaloids and their synthetic analogs represent a promising frontier. This guide provides a detailed, objective comparison of the anticancer activities of the naturally occurring alkaloid ellipticine and the synthetic derivative 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. While direct experimental data for the latter is limited, this guide draws upon data from structurally related tetrahydrocarbazole derivatives to provide a representative comparison for researchers, scientists, and drug development professionals.

Introduction

Ellipticine, a potent antineoplastic agent, has been the subject of extensive research, with some of its derivatives advancing to clinical trials. Its planar tetracyclic structure allows it to intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3] Tetrahydrocarbazole derivatives, including this compound, share a core structural motif with ellipticine and are being investigated as potential anticancer agents.[4][5] The rationale for their study is partly based on the hypothesis that they may mimic the biological activity of ellipticine, potentially acting as DNA intercalators.[4][5] This guide synthesizes available quantitative data, details common experimental protocols for assessing anticancer activity, and visualizes the key signaling pathways and experimental workflows.

Comparative Anticancer Activity: A Quantitative Overview

The following tables summarize the in vitro cytotoxic activity (IC50 values) of ellipticine, its derivative 9-hydroxyellipticine, and various representative tetrahydrocarbazole/carbazole derivatives against a panel of human cancer cell lines. It is important to note the absence of specific public data for this compound; the data for related derivatives are presented to illustrate the potential of this chemical class.

Table 1: IC50 Values of Ellipticine and Derivatives in Human Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)
EllipticineMCF-7Breast Adenocarcinoma~1.0[6]
HL-60Leukemia< 1.0[6]
CCRF-CEMLeukemia~4.0[6]
IMR-32Neuroblastoma< 1.0[6]
UKF-NB-3Neuroblastoma< 1.0[6]
UKF-NB-4Neuroblastoma< 1.0[6]
U87MGGlioblastoma~1.0[6]
A549Non-small cell lung cancer1.34[7]
KBEpidermoid carcinoma1.99[7]
9-HydroxyellipticineHeLa S-3Cervical Cancer1.6[8]
293TKidney1.2[8]
L1210Murine Leukemia0.003[9]

Table 2: IC50 Values of Representative Tetrahydrocarbazole/Carbazole Derivatives

CompoundCell LineCell TypeIC50 (µM)
Tetrahydrocarbazole-dithioate hybrid (6f)MCF-7Breast Adenocarcinoma0.00724[10]
HCT116Colon Carcinoma0.00823[10]
Carbazole derivative (14a)7901Gastric Adenocarcinoma11.8[10]
A875Human Melanoma9.77[10]
Tetrahydrocarbazole-thiazolinone hybrid (11c)JurkatT-cell leukemia1.44[11]
U937Histiocytic lymphoma1.77[11]
HCT-116Colon Carcinoma6.75[11]
5,8-Dimethyl-9H-carbazole derivative (4)MDA-MB-231Triple-negative breast cancer0.73[12]
Carbazole-based thiazole derivative (3f)A549Lung cancerData not specified[13]
MCF-7Breast cancerData not specified[13]
HT29Colon cancerData not specified[13]

Mechanisms of Anticancer Action

Both ellipticine and tetrahydrocarbazole derivatives appear to exert their anticancer effects through multiple mechanisms, often converging on the induction of apoptosis and cell cycle arrest.

Ellipticine: The primary mechanisms of ellipticine's anticancer activity include:

  • DNA Intercalation: Its planar structure allows it to insert between DNA base pairs, disrupting DNA replication and transcription.[3]

  • Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA covalent complex, ellipticine leads to DNA strand breaks.[2][3]

  • p53 Pathway Activation: Ellipticine can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[1][14]

  • Generation of Reactive Oxygen Species (ROS): Ellipticine can induce oxidative stress, contributing to DNA damage and cell death.[3]

Tetrahydrocarbazole Derivatives: While the exact mechanisms can vary between derivatives, common themes include:

  • Induction of Apoptosis: Many tetrahydrocarbazole derivatives have been shown to trigger programmed cell death.[4][5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cell proliferation.[4][5]

  • DNA Intercalation: Similar to ellipticine, some derivatives are believed to act as DNA intercalators.[4][5]

  • Modulation of Signaling Pathways: Various signaling pathways, including those involving pERK, pRb, VEGF, and TNF-α, have been implicated in the anticancer effects of these compounds.[4][5]

Signaling Pathway Diagrams

ellipticine_pathway cluster_dna DNA Damage Response cluster_p53 p53 Pathway ellipticine Ellipticine dna_intercalation DNA Intercalation ellipticine->dna_intercalation topo_ii Topoisomerase II Inhibition ellipticine->topo_ii dna_breaks DNA Strand Breaks dna_intercalation->dna_breaks topo_ii->dna_breaks p53 p53 Activation dna_breaks->p53 cell_cycle_arrest Cell Cycle Arrest (G1/G2) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Simplified signaling pathway for Ellipticine's anticancer activity.

tetrahydrocarbazole_pathway cluster_cellular_effects Cellular Effects thc Tetrahydrocarbazole Derivatives dna_intercalation DNA Intercalation thc->dna_intercalation apoptosis_induction Apoptosis Induction thc->apoptosis_induction cell_cycle_arrest Cell Cycle Arrest thc->cell_cycle_arrest pathway_modulation Signaling Pathway Modulation (pERK, VEGF, etc.) thc->pathway_modulation cancer_cell_death Cancer Cell Death apoptosis_induction->cancer_cell_death cell_cycle_arrest->cancer_cell_death

Caption: General mechanisms of anticancer activity for Tetrahydrocarbazole derivatives.

Experimental Protocols

Standardized assays are crucial for the reliable evaluation of anticancer compounds. Below are detailed protocols for three key in vitro experiments.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate (4 hours) add_mtt->incubate add_dmso Add DMSO to dissolve formazan incubate->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

apoptosis_workflow start Start treat_cells Treat cells with compound start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and PI wash_cells->stain_cells incubate Incubate (15 min, dark) stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end cellcycle_workflow start Start treat_cells Treat cells with compound start->treat_cells harvest_fix Harvest and fix cells in ethanol treat_cells->harvest_fix stain_cells Stain with PI and RNase A harvest_fix->stain_cells incubate Incubate in dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze determine_phases Determine cell cycle phases analyze->determine_phases end End determine_phases->end

References

Structure-Activity Relationship of Tetrahydrocarbazole Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of tetrahydrocarbazole carboxylic acids, a class of compounds demonstrating significant therapeutic potential across various disease areas, including cancer and inflammation. By objectively comparing the performance of different derivatives and providing supporting experimental data, this document aims to facilitate rational drug design and further investigation into this promising chemical scaffold.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological data for various tetrahydrocarbazole carboxylic acid derivatives, offering a clear comparison of their potency.

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
6g 3-nitro substitution on phenyl ringMCF-76.67 ± 0.39[1]
HeLa4.49 ± 0.32[1]
DU-14510.38 ± 0.42[1]
6h ortho-methyl substitution on phenyl ringMCF-77.32 ± 0.62[1]
HeLa6.87 ± 0.33[1]
DU-14515.40 ± 0.60[1]

Table 2: Anti-inflammatory Activity of Tetrahydrocarbazole Derivatives

Compound IDDerivative TypeAssayActivityReference
AY-24,873 1-ethyl-8-n-propyl-1,2,3,4-tetrahydrocarbazole-1-acetic acidAdjuvant Arthritis (rat)ED50: 1.1 ± 0.2 mg/kg[2]
Compound 2 Dinitro-tetrahydrocarbazole linked pyrazolineHRBC Membrane StabilizationIC50: 0.06 µg/mL[3]
Compound 3 Dinitro-tetrahydrocarbazole linked pyrazolineHRBC Membrane StabilizationIC50: 0.7 µg/mL[3]
Compound 9 Dinitro-tetrahydrocarbazole linked pyrazolineHRBC Membrane StabilizationIC50: 1.89 µg/mL[4]
Compound 10 Dinitro-tetrahydrocarbazole linked pyrazolineHRBC Membrane StabilizationIC50: 1.66 µg/mL[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

1. Anticancer Activity: MTT Assay

The anti-proliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.[5]

2. Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Method

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to stabilize the red blood cell membrane against hypotonicity-induced hemolysis.[3][4]

  • Preparation of HRBC Suspension: Whole blood is collected from healthy human volunteers and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline and resuspended in isosaline to make a 10% (v/v) suspension.

  • Assay Procedure:

    • The reaction mixture consists of the test compound at various concentrations, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.

    • A control is prepared without the test compound.

    • The mixtures are incubated at 37°C for 30 minutes and then centrifuged.

    • The absorbance of the supernatant, which contains the hemoglobin released from lysed cells, is measured spectrophotometrically at 560 nm.

  • Data Analysis: The percentage of membrane stabilization is calculated using the following formula: % Protection = 100 - [(Absorbance of test sample / Absorbance of control) x 100] The IC50 value is the concentration of the compound that provides 50% protection to the HRBC membrane.

3. Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the potential of tetrahydrocarbazole derivatives to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6]

  • Cell Culture and Treatment:

    • RAW 264.7 cells are seeded in a 96-well plate and incubated for 24 hours.

    • The cells are then pre-treated with various concentrations of the test compounds for 1-2 hours.

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for an additional 24 hours.[6]

  • Nitrite Quantification (Griess Assay):

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of the supernatant is mixed with Griess Reagent.

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.[6]

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve, and the percentage of inhibition of nitric oxide production by the test compounds is determined relative to the LPS-stimulated control.[6]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the structure-activity relationship of tetrahydrocarbazole carboxylic acids.

experimental_workflow_mtt_assay start Start: Seed Cells in 96-well Plate treatment Treat with Tetrahydrocarbazole Carboxylic Acids start->treatment incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End: Determine Anticancer Activity calculate_ic50->end

MTT Assay Workflow for Anticancer Activity Screening.

sar_logic_tetrahydrocarbazole core Tetrahydrocarbazole Carboxylic Acid Scaffold substituents Substitutions on Aromatic Ring & N-position core->substituents carboxylic_acid Carboxylic Acid Moiety core->carboxylic_acid lipophilicity Lipophilicity substituents->lipophilicity steric_effects Steric Hindrance substituents->steric_effects electronic_effects Electronic Effects (e.g., EWG, EDG) substituents->electronic_effects h_bonding Hydrogen Bonding Potential carboxylic_acid->h_bonding cell_permeability Cellular Permeability lipophilicity->cell_permeability target_binding Target Binding Affinity (e.g., Enzyme, Receptor) steric_effects->target_binding electronic_effects->target_binding h_bonding->target_binding biological_activity Overall Biological Activity (e.g., Anticancer, Anti-inflammatory) target_binding->biological_activity cell_permeability->biological_activity

References

comparative spectroscopic analysis of tetrahydrocarbazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 1,2,3,4-Tetrahydrocarbazole and 8,9,10,11-Tetrahydro-7H-benzo[a]carbazole

This guide offers an objective comparison of the spectroscopic properties of two key tetrahydrocarbazole isomers: 1,2,3,4-tetrahydrocarbazole (also known as 2,3,4,9-tetrahydro-1H-carbazole) and 8,9,10,11-tetrahydro-7H-benzo[a]carbazole. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship studies in medicinal chemistry. This document provides a comprehensive summary of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Introduction to Tetrahydrocarbazole Isomers

Tetrahydrocarbazoles are a class of heterocyclic compounds featuring a partially saturated carbazole core. They are prevalent structural motifs in numerous natural products and pharmacologically active molecules. The specific arrangement of the fused rings gives rise to distinct isomers with unique electronic and steric properties, which in turn influence their spectroscopic characteristics and biological activities. Here, we focus on two common isomers: the linearly fused 1,2,3,4-tetrahydrocarbazole (Isomer A) and the angularly fused 8,9,10,11-tetrahydro-7H-benzo[a]carbazole (Isomer B).

Figure 1: Chemical structures of the compared tetrahydrocarbazole isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the two isomers, facilitating a direct comparison of their characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within a molecule.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignment1,2,3,4-Tetrahydrocarbazole (Isomer A)8,9,10,11-Tetrahydro-7H-benzo[a]carbazole (Isomer B)
Aromatic CH7.06 - 7.57 (m)7.04 - 7.36 (m)
NH7.57 (br s)Not explicitly available
Aliphatic CH₂2.70 (m)2.56 - 2.66 (m)
Aliphatic CH₂1.88 (m)2.12 - 2.17 (m)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment1,2,3,4-Tetrahydrocarbazole (Isomer A)8,9,10,11-Tetrahydro-7H-benzo[a]carbazole (Isomer B)
Aromatic C (quaternary)109.6, 126.8, 133.3, 134.6128.1, 128.4, 129.2, 129.6, 130.3, 134.5, 136.9, 143.5
Aromatic CH108.9, 116.8, 118.1, 119.9117.1, 118.6, 127.7, 128.4
Aliphatic CH₂20.0, 22.2, 22.3, 22.414.3, 23.0, 23.6, 38.3

Note: Data for Isomer B is based on a substituted derivative and serves as an estimation for the parent compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Functional Group1,2,3,4-Tetrahydrocarbazole (Isomer A)8,9,10,11-Tetrahydro-7H-benzo[c]carbazole
N-H Stretch~3401Not explicitly available
Aromatic C-H Stretch~2928Not explicitly available
Aliphatic C-H Stretch~2848Not explicitly available
C=C Aromatic Stretch~1470Not explicitly available
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of π-conjugation.

Table 4: UV-Vis Absorption Maxima (λmax in nm)

Solvent1,2,3,4-Tetrahydrocarbazole (Isomer A)Carbazole (for reference)
Not specifiedNot explicitly available234, 257, 293, 324, 337
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data (m/z)

Ion1,2,3,4-Tetrahydrocarbazole (Isomer A)8,9,10,11-Tetrahydro-7H-benzo[a]carbazole (Isomer B)
Molecular Ion [M]⁺171221
Base Peak143Not explicitly available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of tetrahydrocarbazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified tetrahydrocarbazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the tetrahydrocarbazole isomer in a UV-grade solvent (e.g., ethanol, cyclohexane) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline. Then, fill the cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface. For less volatile solids, direct infusion or a solids probe can be used.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for these types of molecules and provides characteristic fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative spectroscopic analysis of tetrahydrocarbazole isomers.

G cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Interpretation IsomerA Synthesis of Isomer A (1,2,3,4-Tetrahydrocarbazole) PurifyA Purification of A IsomerA->PurifyA IsomerB Synthesis of Isomer B (8,9,10,11-Tetrahydro-7H-benzo[a]carbazole) PurifyB Purification of B IsomerB->PurifyB NMR NMR Spectroscopy (¹H, ¹³C) PurifyA->NMR IR IR Spectroscopy PurifyA->IR UVVis UV-Vis Spectroscopy PurifyA->UVVis MS Mass Spectrometry PurifyA->MS PurifyB->NMR PurifyB->IR PurifyB->UVVis PurifyB->MS DataTable Comparative Data Tables NMR->DataTable IR->DataTable UVVis->DataTable MS->DataTable Interpretation Structural Elucidation & Comparison of Properties DataTable->Interpretation

Caption: Workflow for comparative spectroscopic analysis.

Signaling Pathways

While this guide focuses on the spectroscopic characterization, it is noteworthy that carbazole derivatives are known to interact with various biological targets. For instance, some carbazole-containing compounds have been shown to modulate signaling pathways involved in cell proliferation and apoptosis, making them interesting candidates for drug development. The distinct structural features of the isomers, as revealed by spectroscopy, are key to understanding their differential interactions with biological macromolecules.

G cluster_pathway Illustrative Signaling Pathway Modulation Carbazole Carbazole Derivative Receptor Cell Surface Receptor Carbazole->Receptor Binds/Modulates Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Apoptosis) Gene_Expression->Biological_Response

Caption: Example of a signaling pathway modulated by carbazole derivatives.

Comparative Guide to the Cross-Reactivity of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid in Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the screening performance of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid and its derivatives, alongside alternative compounds. The information presented is intended to aid researchers in interpreting screening results and selecting appropriate tool compounds for their studies.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential in oncology, infectious diseases, and neurology.[1][2] The substitution pattern on this scaffold plays a critical role in determining the biological activity and potential for off-target effects. This guide focuses on the 6-carboxylic acid derivative and its likely cross-reactivity profile in common screening assays, drawing comparisons with other relevant molecules.

Profile of this compound and Analogs

Recent studies have shed light on the biological activities of acid-functionalized carbazole derivatives. A 2025 study highlighted the antibacterial potential of compounds structurally related to this compound.[3] Specifically, 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] Molecular docking studies from this research suggest that these compounds may exert their antibacterial effect by binding to bacterial dihydrofolate reductase (DHFR).[3]

While specific, comprehensive cross-reactivity data for this compound across a wide range of assays is not yet publicly available, the known off-target effects of other carbazole derivatives provide valuable insights. For instance, Wiskostatin, a carbazole-based compound, has been shown to inhibit dynamin I GTPase activity and endocytosis, independent of its primary target, N-WASP.[4] This underscores the potential for the carbazole scaffold to interact with multiple cellular targets.

Comparison with Alternative Screening Compounds

To provide a context for the potential cross-reactivity of this compound, we compare it with two alternative compounds: Wiskostatin , a known promiscuous carbazole, and Carbenicillin , a well-characterized antibiotic with a different mechanism of action.

CompoundPrimary Target(s)Known Off-Target(s)/Cross-Reactivity
This compound (and analogs) Bacterial Dihydrofolate Reductase (putative)[3]Potential for kinase and dynamin interaction based on scaffold similarity.[4][5]
Wiskostatin N-WASP[4]Dynamin I GTPase, various kinases.[4]
Carbenicillin Penicillin-binding proteins (transpeptidases)Generally considered highly selective for bacterial cell wall synthesis machinery.

Experimental Protocols

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the methodology used to evaluate acid-functionalized carbazole derivatives.[3]

  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus cereus, Salmonella typhimurium) are used.

  • Culture Conditions: Bacteria are grown in appropriate broth (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing kinase inhibition, a common off-target activity for many small molecules.

  • Kinase Panel: A panel of recombinant kinases representing different branches of the kinome is utilized.

  • Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be monitored using various detection methods, such as ADP-Glo™, LanthaScreen™, or mobility shift assays.

  • Reaction Mixture: The reaction typically contains the kinase, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature for a specific period.

  • Detection: The amount of product formed (phosphorylated substrate or ADP) is quantified using a plate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the potential interactions and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Carbazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mic_assay Antibacterial MIC Assay characterization->mic_assay kinase_assay Kinase Panel Screening characterization->kinase_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity_assay data_analysis IC50/MIC Determination mic_assay->data_analysis kinase_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship data_analysis->sar_analysis cross_reactivity Cross-Reactivity Profile data_analysis->cross_reactivity

Experimental workflow for evaluating carbazole derivatives.

signaling_pathway cluster_bacterial Bacterial Cell cluster_drug Carbazole Derivative DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate catalyzes DNA_synthesis DNA Synthesis Tetrahydrofolate->DNA_synthesis required for Carbazole This compound Carbazole->DHFR inhibits (putative)

References

Comparative Guide to the Reproducibility of Experimental Results with 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results associated with 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid and its analogs, with a focus on the reproducibility of their reported biological activities. The information presented herein is intended to assist researchers in evaluating the potential of this scaffold for further development and to provide a framework for reproducing and expanding upon existing findings.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the 6-carboxylic acid derivative and its analogs, which have recently emerged as potential antibacterial agents. A significant aspect of drug discovery and development is the ability to reproduce experimental findings. This document compiles available data and detailed methodologies to facilitate such validation.

Antibacterial Activity and Comparison with Alternatives

Recent studies have explored the antibacterial potential of acid-functionalized carbazole derivatives. The data presented below summarizes the minimum inhibitory concentrations (MICs) of several analogs of this compound against a panel of pathogenic bacteria. For comparison, the MIC values of ciprofloxacin and trimethoprim, a known dihydrofolate reductase (DHFR) inhibitor, are also included.

Table 1: Minimum Inhibitory Concentration (MIC) of Carbazole Derivatives and Control Antibiotics

Compound/DrugS. aureus (µg/mL)E. coli (µg/mL)B. cereus (µg/mL)S. typhimurium (µg/mL)Reference
Compound 1 >12816>128>128[1]
Compound 2 326412864[1]
Compound 3 >128>12832>128[1]
Ciprofloxacin 0.25 - 10.015 - 0.120.12 - 0.50.015 - 0.06[2][3]
Trimethoprim 0.5 - 20.5 - 11 - 40.5 - 1[4]

Note: Compounds 1, 2, and 3 are acid-functionalized carbazole derivatives as described in the cited literature. The MIC values for control antibiotics are typical ranges found in the literature.

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Molecular docking studies suggest that acid-functionalized carbazole derivatives may exert their antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folate biosynthesis pathway.[1] This pathway is responsible for the production of tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids, which are essential for DNA replication and bacterial survival.[4][5] By blocking DHFR, these compounds disrupt this vital metabolic process.

Bacterial Folate Biosynthesis Pathway and DHFR Inhibition

DHFR_Pathway cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Inhibition GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple steps DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Nucleotides Nucleotide Synthesis THF->Nucleotides One-carbon transfers DNA Synthesis DNA Synthesis Nucleotides->DNA Synthesis DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase Sulfonamides Sulfonamides Sulfonamides->DHPS Carbazole_Acid 2,3,4,9-Tetrahydro-1H-carbazole -6-carboxylic Acid Analogs Carbazole_Acid->DHFR

Caption: Proposed mechanism of action via DHFR inhibition.

Experimental Protocols

To ensure the reproducibility of the reported findings, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

The synthesis of the title compound and its analogs can be achieved through the Fischer indole synthesis.[6][7] This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclic ketone.

General Procedure:

  • Hydrazone Formation: A substituted phenylhydrazine (e.g., 4-hydrazinobenzoic acid) is reacted with a cyclohexanone derivative in a suitable solvent like ethanol or acetic acid to form the corresponding phenylhydrazone.

  • Cyclization: The phenylhydrazone is then heated in the presence of an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid like zinc chloride) to induce cyclization.[6]

  • Work-up and Purification: The reaction mixture is cooled, and the crude product is precipitated by pouring it into water. The solid is collected by filtration, washed, and purified by recrystallization or column chromatography.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reproducible assay for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The activity of DHFR and its inhibition by test compounds can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5]

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of dihydrofolate (DHF), NADPH, and the DHFR enzyme.

  • Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of DHF and NADPH.

  • Measurement: The decrease in absorbance at 340 nm is monitored kinetically over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental and Logical Workflows

Workflow for Antibacterial Drug Discovery

The general workflow for discovering and validating novel antibacterial agents, such as carbazole derivatives, involves several key stages.

Antibacterial_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_preclinical Preclinical Development Compound_Synthesis Compound Synthesis (e.g., Fischer Indole Synthesis) Primary_Screening Primary Screening (e.g., Agar Diffusion) Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., DHFR Inhibition Assay) MIC_Determination->Mechanism_of_Action Toxicity_Assay In Vitro Toxicity (e.g., Cytotoxicity Assays) Mechanism_of_Action->Toxicity_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Toxicity_Assay->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy

References

Benchmarking 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the synthetic compound 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid against established inhibitors of key biological targets implicated in inflammation and disease. While direct comparative data for this specific carbazole derivative is not yet publicly available, this document outlines the necessary experimental protocols and provides data on known inhibitors to facilitate its evaluation as a potential therapeutic agent.

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] This suggests that this compound may also possess inhibitory activity against relevant biological targets. This guide focuses on three key pathways often implicated in inflammatory processes and targeted by therapeutics: cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and peroxisome proliferator-activated receptor-gamma (PPARγ).

Comparative Data of Known Inhibitors

To effectively benchmark this compound, its inhibitory activity must be compared against well-characterized inhibitors of the target enzymes. The following tables summarize the inhibitory concentrations (IC50) or activation concentrations (EC50) of known inhibitors for COX-1, COX-2, 5-LOX, and PPARγ.

Table 1: Known Inhibitors of Cyclooxygenase (COX) Enzymes

InhibitorTargetIC50 (µM)
IndomethacinCOX-1 & COX-2Varies by assay
CelecoxibCOX-2Varies by assay
RofecoxibCOX-2Withdrawn from market
ValdecoxibCOX-2Withdrawn from market
AspirinCOX-1 > COX-2Varies by assay
IbuprofenCOX-1 & COX-2Varies by assay
NaproxenCOX-1 & COX-2Varies by assay
DiclofenacCOX-1 & COX-2Varies by assay

Note: IC50 values for NSAIDs can vary significantly depending on the assay conditions.[3][4][5][6][7][8] It is crucial to run a known standard alongside the test compound for accurate comparison.

Table 2: Known Inhibitors of 5-Lipoxygenase (5-LOX)

InhibitorIC50 (µM)
ZileutonVaries by assay
Meclofenamate sodiumVaries by assay
Nordihydroguaiaretic acid (NDGA)Varies by assay
BaicaleinVaries by assay
Caffeic acidVaries by assay
CurcuminVaries by assay

Note: The potency of 5-LOX inhibitors can be influenced by the assay system used.[9][10][11][12]

Table 3: Known Agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

AgonistEC50 (nM)
Rosiglitazone~42
PioglitazoneVaries by assay
TroglitazoneVaries by assay
Saroglitazar3 (hPPARγ in HepG2 cells)
Lobeglitazone SulfateVaries by assay
Chiglitazar SodiumVaries by assay

Note: EC50 values represent the concentration required to elicit a half-maximal response in a functional assay.[13][14][15][16][17]

Experimental Protocols

Detailed below are standardized in vitro assays to determine the inhibitory or activation potential of this compound against COX-1, COX-2, 5-LOX, and PPARγ.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay which measures the peroxidase component of COX enzymes.[18]

Materials:

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compound (this compound) and known inhibitors

  • 96-well plate

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare the assay buffer, heme, and enzymes according to the manufacturer's instructions.

  • In a 96-well plate, add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add 10 µl of the test compound or a known inhibitor at various concentrations to the inhibitor wells. For control wells, add 10 µl of the solvent used to dissolve the compounds.

  • Initiate the reaction by adding 10 µl of arachidonic acid to all wells.

  • Immediately add 10 µl of TMPD to all wells.

  • Monitor the absorbance at 590 nm at regular intervals for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a fluorometric assay for screening potential 5-LOX inhibitors.

Materials:

  • LOX Assay Buffer

  • 5-LOX Enzyme

  • LOX Substrate

  • LOX Probe

  • Test compound (this compound) and known inhibitors (e.g., Zileuton)

  • 96-well black plate with a clear bottom

  • Fluorescence plate reader (Excitation/Emission = 500/536 nm)

Procedure:

  • Prepare all reagents as per the kit instructions. Keep all components on ice.

  • In a 96-well plate, set up wells for Enzyme Control, Inhibitor Control, Solvent Control, and Test Compounds.

  • Add the appropriate amount of LOX Assay Buffer to all wells.

  • Add the test compound at various concentrations or the known inhibitor to the respective wells.

  • Add the 5-LOX enzyme to all wells except the blank.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Prepare a Reaction Mix containing LOX Assay Buffer and LOX Probe.

  • Add the Reaction Mix to all wells.

  • Initiate the reaction by adding the LOX Substrate to all wells.

  • Immediately start measuring the fluorescence at Ex/Em = 500/536 nm every 30 seconds for 10-20 minutes.

  • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay

This protocol outlines a cell-based reporter gene assay to screen for PPARγ agonists.[19][20][21]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PPARγ expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • Test compound (this compound) and known agonists (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing the test compound or a known agonist at various concentrations.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Visualizing the Pathways and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

Arachidonic Acid Cascade Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic Acid->COX LOX Lipoxygenase (5-LOX) Arachidonic Acid->LOX PLA2->Arachidonic Acid Inhibited by Corticosteroids Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation

Caption: The Arachidonic Acid Cascade showing the roles of COX and LOX enzymes.

Inhibitor Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Set up 96-well Plate Set up 96-well Plate Prepare Reagents->Set up 96-well Plate Prepare Test Compound Dilutions Prepare Test Compound Dilutions Add Test and Control Compounds Add Test and Control Compounds Prepare Test Compound Dilutions->Add Test and Control Compounds Prepare Control Inhibitor Dilutions Prepare Control Inhibitor Dilutions Prepare Control Inhibitor Dilutions->Add Test and Control Compounds Add Enzyme and Reagents Add Enzyme and Reagents Set up 96-well Plate->Add Enzyme and Reagents Add Enzyme and Reagents->Add Test and Control Compounds Initiate Reaction Initiate Reaction Add Test and Control Compounds->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Measure Signal Measure Signal Incubate->Measure Signal Calculate Percent Inhibition Calculate Percent Inhibition Measure Signal->Calculate Percent Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate Percent Inhibition->Plot Dose-Response Curve Determine IC50/EC50 Determine IC50/EC50 Plot Dose-Response Curve->Determine IC50/EC50

Caption: A general workflow for in vitro inhibitor screening assays.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, a compound recognized for its potential as a skin, eye, and respiratory irritant. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Quantitative Safety Data

The following table summarizes the key hazard information and recommended safety measures for handling this compound.

Hazard ClassificationGHS Hazard CodeRecommended Personal Protective Equipment (PPE)
Skin IrritationH315Chemical-resistant gloves (e.g., nitrile rubber)
Eye IrritationH319Safety glasses with side-shields or goggles
Respiratory IrritationH335Respiratory protection (e.g., N95 respirator) in case of dust
General Handling-Laboratory coat

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Check:

  • Ensure that all personnel involved in the disposal process are wearing the appropriate PPE as detailed in the table above.

  • An eyewash station and safety shower should be readily accessible.

2. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

3. Container Management:

  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container clearly with the full chemical name: "Waste this compound".

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

  • The storage area should be away from incompatible materials.

5. Disposal Procedure:

  • The disposal of this compound must be conducted through an approved and licensed waste disposal contractor.[2][3]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for the compound.

  • Follow all local, regional, and national regulations for hazardous waste disposal.

6. Decontamination of a Spill:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep the solid material into a suitable container for disposal.

  • Clean the spill area with an appropriate solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of this compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe collect_waste Step 2: Collect Waste in a Designated, Labeled Container ppe->collect_waste seal_container Step 3: Securely Seal the Waste Container collect_waste->seal_container store_waste Step 4: Store in a Designated Chemical Waste Area seal_container->store_waste contact_disposal Step 5: Arrange for Pickup by a Licensed Waste Disposal Contractor store_waste->contact_disposal provide_sds Provide SDS to the Disposal Contractor contact_disposal->provide_sds end_disposal End: Waste Disposed of in Compliance with Regulations provide_sds->end_disposal

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, handling procedures, and disposal plans for 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Classification:

Hazard StatementGHS Classification
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3), Respiratory tract irritation

Source: PubChem CID 729801[1]

Required Personal Protective Equipment (PPE):

Based on the hazard classification, the following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2]Protects against splashes and airborne particles causing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[2]Prevents skin contact that can cause irritation.[1]
Body Protection A lab coat or chemical-resistant apron.[3] A full-body suit may be required for large quantities or spill response.[3]Protects skin from accidental spills and contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If dust is generated, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling dust which can cause respiratory irritation.[1]

Step-by-Step Operational Protocol

Follow these procedures to ensure the safe handling of this compound from receipt to disposal.

a. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Ensure the container is tightly sealed and clearly labeled.

b. Handling and Use:

  • ALWAYS handle this compound within a certified chemical fume hood to control exposure.[4]

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid generating dust.[5] If weighing the solid, do so carefully on a tared container within the fume hood.

  • Use dedicated spatulas and glassware.

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5]

c. Spill Management:

  • Minor Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[5]

    • Carefully sweep the material into a designated hazardous waste container.[4]

    • Decontaminate the spill area with a suitable solvent followed by soap and water.[4]

    • Collect all cleanup materials as hazardous waste.[4]

  • Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spread of the spill if it can be done without risk.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

a. Waste Segregation:

  • All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be treated as hazardous waste.[4]

  • Do NOT mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[4]

b. Waste Containerization:

  • Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[4]

  • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

c. Waste Pickup and Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Contact your institution's EHS department to arrange for the collection and disposal of the waste. Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response a Risk Assessment b Assemble PPE a->b c Prepare Fume Hood b->c d Weigh Compound c->d e Perform Experiment d->e f Decontaminate Workspace e->f j Spill Occurs e->j g Segregate Waste f->g h Label Waste Container g->h i Store for Pickup h->i k Minor Spill? j->k l Contain & Clean k->l Yes m Evacuate & Report k->m No l->g

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.